Biotin-PEG4-S-S-acid
Description
The exact mass of the compound Biotin-PEG(4)-SS-COOH is 654.24269258 g/mol and the complexity rating of the compound is 800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)/t20-,21-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNDTQMSDEJOG-WATLYSKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG4-S-S-acid: A Cleavable Biotinylation Reagent for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-S-S-acid, a versatile and cleavable biotinylation reagent. It is designed to be an essential resource for researchers in proteomics, drug delivery, and various life science disciplines who require precise labeling and reversible capture of biomolecules. This document details the reagent's core properties, provides structured data, outlines experimental protocols, and visualizes key workflows.
Core Concepts and Chemical Properties
This compound is a heterobifunctional crosslinker that incorporates three key functional domains: a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. A critical feature of this reagent is the disulfide bond within its spacer arm, which allows for the cleavage of the biotin tag under reducing conditions.
The biotin group provides a powerful handle for the purification and detection of labeled molecules due to its exceptionally strong and specific interaction with streptavidin. The PEG4 spacer is a hydrophilic chain of four ethylene glycol units that enhances the water solubility of the reagent and the resulting conjugate, minimizing aggregation and steric hindrance. This extended spacer arm facilitates the interaction between the biotin tag and streptavidin. The terminal carboxylic acid allows for the covalent attachment of the reagent to primary amines on target molecules, such as proteins, peptides, or modified nucleic acids, through the formation of a stable amide bond. This conjugation is typically achieved via activation with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).
The presence of a disulfide (S-S) bond is what makes this compound a "cleavable" or "reducible" linker. This bond can be readily broken by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[1] This feature is particularly advantageous in applications where the recovery of the labeled molecule from streptavidin is desired without the use of harsh, denaturing conditions that could compromise its biological activity.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C26H46N4O9S3 | [2] |
| Molecular Weight | 654.9 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and water | [3] |
| Storage | Store at -20°C, desiccated |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in common research applications.
Amine Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES) at pH 7.2-8.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add a 1.5-fold molar excess of both EDC and NHS stock solutions to the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
-
-
Protein Conjugation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound mixture to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotin reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Affinity Purification and Cleavage of Biotinylated Proteins
This protocol outlines the capture of a biotinylated protein using streptavidin-agarose beads and the subsequent elution via cleavage of the disulfide bond.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose beads
-
Binding/Wash Buffer: PBS with 0.1% Tween-20, pH 7.4
-
Elution Buffer: 50 mM DTT in PBS, pH 8.5
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-agarose beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Binding/Wash Buffer by centrifugation and resuspension.
-
-
Binding of Biotinylated Protein:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Centrifuge the beads to pellet them and remove the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution by Cleavage:
-
After the final wash, add Elution Buffer to the beads.
-
Incubate for 30-60 minutes at 37°C with occasional vortexing to release the captured protein from the beads by reducing the disulfide bond.
-
Centrifuge the beads and collect the supernatant containing the purified, now biotin-free, protein.
-
Mandatory Visualizations
Bioconjugation and Cleavage Workflow
The following diagram illustrates the overall workflow for labeling a target protein with this compound, followed by affinity purification and cleavage.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Detection and Quantification of Biotinylated Proteins for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Biotin-PEG4-S-S-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG4-S-S-acid, a versatile bifunctional crosslinker used extensively in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in labeling and affinity purification of biomolecules.
Core Structure and Properties
This compound is a chemical modification reagent that features three key functional components: a biotin moiety for high-affinity binding to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a disulfide bond that allows for cleavable conjugation. The terminal carboxylic acid group enables its conjugation to primary amine-containing molecules.
Chemical Structure
The fundamental structure of this compound consists of a biotin molecule linked through a PEG4 spacer to a dithiol-containing propionic acid.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various suppliers.[1][2]
| Property | Value |
| Molecular Formula | C26H46N4O9S3 |
| Molecular Weight | 654.9 g/mol |
| CAS Number | 1380166-80-2 |
| Appearance | White to off-white solid or viscous oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in Water, DMSO, DMF |
| Storage Conditions | -20°C, desiccated |
Key Applications and Principles
This compound is a powerful tool for researchers due to its unique combination of features:
-
Biotin Moiety: Allows for strong and specific binding to avidin and streptavidin, forming the basis for highly selective affinity purification and detection assays.
-
PEG4 Spacer: The hydrophilic polyethylene glycol spacer increases the water solubility of the molecule and its conjugates. It also provides a flexible arm that minimizes steric hindrance between the biotin and the conjugated molecule, facilitating efficient binding to streptavidin.
-
Cleavable Disulfide Bond: The disulfide (-S-S-) bond within the linker is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1][2] This feature is crucial for applications where the release of the biotinylated molecule from the streptavidin matrix is desired.
-
Carboxylic Acid Group: This functional group allows for the covalent attachment of the linker to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to proteins, subsequent affinity purification, and the final elution of the target protein.
Protocol for Biotinylation of Proteins with this compound via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a target protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. These solutions are not stable and should be used immediately.
-
-
Activation of Carboxylic Acid:
-
Add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Add EDC and NHS (or Sulfo-NHS) to the reaction mixture to a final concentration of 2-5 mM and 5-10 mM, respectively.
-
-
Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted this compound and byproducts by dialysis against PBS or by using a desalting column.
Protocol for Affinity Purification of Biotinylated Proteins
This protocol outlines the capture of the biotinylated protein using streptavidin-conjugated beads.
Materials:
-
Biotinylated protein from the previous step
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Magnetic separator or centrifuge
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Equilibration: Wash the beads three times with an excess of Binding/Wash Buffer. Use a magnetic separator or centrifugation to pellet the beads between washes.
-
Binding: Add the biotinylated protein solution to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
Protocol for Cleavage and Elution of Target Proteins
This protocol describes the release of the captured protein from the streptavidin beads by cleaving the disulfide bond.
Materials:
-
Protein-bound streptavidin beads
-
Elution Buffer: 50 mM Dithiothreitol (DTT) or 20 mM Tris(2-carboxyethyl)phosphine (TCEP) in PBS, pH 8.0-8.5
-
Alkylation Solution (optional): 100 mM Iodoacetamide (IAA) in PBS
Procedure:
-
Elution: Resuspend the protein-bound beads in the Elution Buffer.
-
Incubation: Incubate for 30-60 minutes at 37-50°C with gentle shaking to cleave the disulfide bond.
-
Collection: Pellet the beads and carefully collect the supernatant containing the eluted protein.
-
Alkylation (Optional but Recommended): To prevent re-formation of disulfide bonds, the free thiols on the eluted protein can be alkylated by adding IAA to a final concentration of 10-20 mM and incubating for 30 minutes at room temperature in the dark.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound.
Conclusion
This compound is a highly effective and versatile reagent for the reversible biotinylation of proteins and other biomolecules. Its cleavable disulfide bond, combined with the benefits of a hydrophilic PEG spacer, makes it an invaluable tool for a wide range of applications in life sciences and drug development, particularly in the isolation and identification of protein interaction partners and the development of targeted drug delivery systems. Careful consideration of the experimental conditions outlined in this guide will enable researchers to harness the full potential of this powerful bioconjugation reagent.
References
Biotin-PEG4-S-S-acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Biotin-PEG4-S-S-acid is a versatile molecule widely utilized in bioconjugation, drug delivery, and diagnostic applications. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a cleavable disulfide bond, offering a mechanism for controlled release. This technical guide provides an in-depth analysis of the solubility and stability of this compound, critical parameters for its effective use in research and development.
Core Properties of this compound
This compound's unique trifunctional design dictates its behavior in various experimental conditions. The biotin group ensures strong and specific binding, the PEG4 spacer imparts favorable solubility characteristics, and the disulfide bond provides a strategic cleavage site.
Solubility Profile
The solubility of this compound is a crucial factor for its handling and application in aqueous and organic media. The presence of the hydrophilic PEG4 spacer significantly enhances its solubility in aqueous solutions compared to non-PEGylated biotin compounds.[1][2][3][][5]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the table below summarizes the known solubility of structurally similar Biotin-PEG compounds in commonly used laboratory solvents. This information serves as a strong indicator of the expected solubility of this compound.
| Solvent | Reported Solubility of Similar Biotin-PEG Compounds |
| Water | Good solubility is expected due to the hydrophilic PEG spacer. A similar compound, Biotin-PEG4-NHS Ester, is soluble in water at 10 mg/mL. Biotin-PEG4-amine also exhibits water solubility. |
| Dimethyl Sulfoxide (DMSO) | High solubility is anticipated. Biotin-PEG4-acid and Biotin-PEG4-S-S-NHS are reported to be soluble in DMSO. DBCO-PEG4-Biotin is soluble in DMSO at 100 mg/mL. |
| Dimethylformamide (DMF) | Good solubility is expected. Biotin-PEG4-acid and Biotin-PEG4-S-S-NHS are reported to be soluble in DMF. |
| Dichloromethane (DCM) | Soluble. |
| Ethanol | Soluble. |
Stability Profile
The stability of this compound is influenced by temperature, pH, and the presence of reducing agents. Understanding these factors is critical for its proper storage and to ensure its integrity throughout experimental procedures.
Storage and Thermal Stability
For long-term storage, it is recommended to store this compound and related compounds desiccated at -20°C. Products are typically shipped at ambient temperature, indicating short-term stability at room temperature. The biotin-avidin interaction itself is remarkably stable to extremes of pH, organic solvents, and other denaturing agents, suggesting the biotin moiety is robust. The binding of biotin to avidin and streptavidin has been shown to significantly increase their thermal stability, with the midpoint of thermally induced denaturation reaching as high as 112-117°C.
pH-Dependent Stability
The stability of the disulfide bond is pH-dependent. While stable under neutral and acidic conditions, disulfide bonds can undergo exchange reactions under alkaline conditions, especially in the presence of free thiols. The ester linkage in NHS-ester containing biotin-PEG reagents is susceptible to hydrolysis, particularly at neutral to alkaline pH. For instance, the hydrolysis half-life of sulpho-NHS-LC-biotin is below 15 minutes at pH values above 8.0, but exceeds 2 hours at pH values below 6.5. This highlights the importance of preparing aqueous solutions of such reagents immediately before use and performing conjugations at an optimal pH, typically between 7 and 9 for reactions with primary amines.
Stability in the Presence of Reducing Agents
A key feature of this compound is the cleavable disulfide bond. This bond is readily reduced by various reducing agents, allowing for the controlled release of the biotin moiety from its conjugate.
| Reducing Agent | Typical Cleavage Conditions |
| Dithiothreitol (DTT) | 50mM DTT for 2 hours at room temperature or 30 minutes at 50°C. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Can be used to cleave the disulfide bond. A concentration of 20 mM TCEP has been used for 60 minutes at 37°C to cleave NHS-SS-biotin labeled proteins. |
| β-mercaptoethanol (BME) | Can be used to cleave the disulfide bond. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline methodologies for assessing the solubility and stability of this compound.
Protocol for Quantitative Solubility Determination
This protocol is adapted from general methods for determining the solubility of PEGylated compounds and can be applied to this compound.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble, such as DMSO.
-
Preparation of Saturated Solutions: In separate vials, add an excess amount of the stock solution to a known volume of the desired test solvents (e.g., water, various aqueous buffers at different pH values). Ensure a visible precipitate is present.
-
Equilibration: Tightly seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant without disturbing the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved this compound in the supernatant. This can be achieved using methods such as:
-
UV-Vis Spectrophotometry: Measure the absorbance at the characteristic wavelength for the biotin moiety (around 260 nm). A standard curve with known concentrations of the compound should be generated for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the compound. This method is particularly useful for complex mixtures and can also be used to assess purity.
-
Protocol for Assessing Disulfide Bond Stability and Cleavage
This protocol outlines a general method to evaluate the stability of the disulfide bond under various conditions and to monitor its cleavage by reducing agents.
-
Sample Preparation: Prepare solutions of this compound in different buffers with varying pH values (e.g., pH 4, 7, 9). For thermal stability, incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for various time points.
-
Cleavage Reaction: To test for cleavage, add a reducing agent (e.g., DTT, TCEP) to the solutions at a defined concentration and incubate for different time intervals.
-
Analysis of Intact and Cleaved Molecule: The extent of disulfide bond cleavage can be monitored using several analytical techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate the intact this compound from its cleaved products. The disappearance of the peak corresponding to the intact molecule and the appearance of new peaks for the cleavage products can be monitored over time.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the intact molecule and its cleavage products by their respective mass-to-charge ratios, providing definitive confirmation of disulfide bond reduction.
-
Ellman's Assay: This colorimetric assay can be used to quantify the free sulfhydryl groups generated upon the reduction of the disulfide bond. The assay involves the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with free thiols, which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Visualizations
Chemical Structure and Cleavage of this compound
Caption: Structure and reductive cleavage of this compound.
Experimental Workflow for Stability Analysis
Caption: Workflow for assessing the stability of this compound.
References
A Technical Guide to Disulfide Bond Cleavage in Biotin Linkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the critical process of disulfide bond cleavage in biotin linkers, a cornerstone technique in affinity purification, proteomics, and the development of antibody-drug conjugates (ADCs). Understanding the nuances of this reversible covalent linkage is paramount for the successful isolation and analysis of target biomolecules. This document provides a comprehensive overview of the cleavage mechanisms, a comparative analysis of common reducing agents, detailed experimental protocols, and visualizations of key processes.
The Chemistry of Disulfide Bond Cleavage
The cleavage of a disulfide bond (S-S) in biotin linkers is predominantly achieved through a mechanism known as thiol-disulfide exchange.[1][2] This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) from a reducing agent on one of the sulfur atoms of the disulfide bond. This attack forms a transient mixed disulfide intermediate, which is subsequently resolved by another thiol, ultimately yielding two free thiol groups and the oxidized form of the reducing agent.[1][2] The efficiency of this process is influenced by several factors, including the concentration and type of reducing agent, pH, temperature, and the steric hindrance around the disulfide bond.[3]
The reaction is most efficient at a pH that is slightly above the pKa of the thiol group in the reducing agent, as this ensures a sufficient concentration of the reactive thiolate anion. For thiol-based reducing agents like DTT and BME, the optimal pH is typically in the range of 7.5 to 8.5.
dot
References
The Strategic Advantage of Hydrophilic PEG Spacers in Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinylation, the process of covalently attaching biotin to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in a vast array of life science applications. The unparalleled affinity of the biotin-streptavidin interaction provides a robust and versatile tool for detection, purification, and immobilization. However, the efficiency and specificity of these applications can be significantly hampered by factors such as steric hindrance, poor solubility of biotinylated conjugates, and non-specific binding. The incorporation of a hydrophilic polyethylene glycol (PEG) spacer arm between the biotin moiety and the reactive group of the biotinylation reagent has emerged as a critical innovation to overcome these challenges. This technical guide provides a comprehensive overview of the benefits of using hydrophilic PEG spacers in biotinylation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in optimizing their biotinylation-based assays and therapeutic development.
Introduction: The Role of Spacers in Biotinylation
The remarkable strength of the non-covalent interaction between biotin and avidin or streptavidin (with a dissociation constant, Kd, in the femtomolar range) is the foundation of numerous biotechnological assays.[1] However, the biotin binding sites in streptavidin are located deep within the protein structure.[2] This can create a significant challenge when biotin is directly attached to a large biomolecule, leading to steric hindrance that impedes the binding of the biotinylated molecule to streptavidin.[2][3] To mitigate this, a spacer arm is incorporated into the biotinylation reagent to distance the biotin from the target molecule.
While simple hydrocarbon spacers can provide this distance, they are often hydrophobic, which can lead to decreased solubility and aggregation of the biotinylated conjugate.[4] Hydrophilic PEG spacers have been developed to not only provide the necessary spacing but also to confer several advantageous physicochemical properties to the resulting conjugate.
Core Benefits of Hydrophilic PEG Spacers
The integration of a hydrophilic PEG spacer into biotinylation reagents offers a multi-faceted approach to enhancing the performance of biotin-based applications. These benefits are primarily centered around improving the accessibility of the biotin moiety and modifying the overall properties of the biotinylated molecule.
Reduction of Steric Hindrance
The flexible and extended nature of the PEG spacer arm physically separates the biotin from the surface of the labeled molecule, allowing it to more readily access the deep binding pockets of avidin or streptavidin. This reduction in steric hindrance leads to more efficient binding and a higher signal in detection assays. The length of the PEG spacer can be optimized for specific applications, with longer chains providing greater flexibility and reach.
Increased Solubility and Reduced Aggregation
PEG is a highly hydrophilic polymer that imparts its water-soluble character to the molecules it is conjugated to. This is particularly beneficial when biotinylating hydrophobic proteins or antibodies, as it can prevent aggregation and precipitation during labeling, purification, and storage. Improved solubility ensures that the biotinylated conjugate remains in a monomeric and active state, which is crucial for reliable experimental results and the formulation of therapeutic agents.
Minimization of Non-Specific Binding
The hydrophilic and bio-inert nature of PEG helps to create a hydration layer around the biotinylated molecule, which repels the non-specific adsorption of other proteins and biomolecules. This "stealth" effect is critical in applications such as immunoassays and in vivo imaging, where minimizing background noise is essential for achieving high sensitivity and specificity. Studies have shown a significant decrease in non-specific binding to surfaces coated with PEGylated molecules.
Quantitative Data Presentation
The advantages of using a hydrophilic PEG spacer in biotinylation can be quantified through various experimental parameters. The following tables summarize representative data from the literature, comparing key performance indicators for biotinylation with and without a PEG spacer.
Table 1: Comparative Binding Affinity of Biotin and PEGylated Biotin to Streptavidin
| Ligand | Dissociation Constant (Kd) | Method | Reference |
| Free Biotin | ~ 1 x 10⁻¹⁵ M | Various | |
| Biotinylated IgG (No Spacer) | Lower Affinity (Qualitative) | Competitive ELISA | |
| Biotin-PEG Conjugates | Kd may slightly increase with very long spacers, but steric benefits outweigh this. | Functional Assays |
Table 2: Impact of PEG Spacer on the Solubility of Biotinylated Proteins
| Biotinylation Reagent | Protein | Solubility | Observation | Reference |
| NHS-Biotin (No Spacer) | Antibody | Prone to aggregation | Hydrophobic nature of biotin can reduce solubility. | |
| NHS-PEG4-Biotin | Antibody | Increased solubility, less aggregation | The hydrophilic PEG spacer counteracts the hydrophobicity of biotin. |
Table 3: Reduction of Non-Specific Binding with PEG Spacers
| Surface Coating | Non-Specific Protein Adsorption | Method | Reference |
| Uncoated | High | Quartz Crystal Microbalance with Dissipation (QCM-D) | |
| Biotin (No Spacer) | Moderate | QCM-D | |
| Biotin-PEG (5k MW) | Significantly Reduced/Prevented | QCM-D |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments related to biotinylation and the assessment of its efficiency, highlighting the use of PEGylated reagents.
Protocol for Amine-Reactive Biotinylation of an Antibody using NHS-PEG4-Biotin
This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with NHS-PEG4-Biotin. A parallel experiment with a non-PEGylated NHS-Biotin can be performed for comparison.
Materials:
-
Antibody (IgG) solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
NHS-PEG4-Biotin (e.g., Thermo Scientific™ EZ-Link™ NHS-PEG4-Biotin)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Antibody: Dissolve or dialyze the antibody into an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent to achieve a 20-fold molar excess over the antibody. The optimal molar ratio may need to be determined empirically.
-
Add the calculated volume of the dissolved NHS-PEG4-Biotin to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against PBS.
-
Quantify Biotin Incorporation: Determine the degree of biotinylation using the HABA assay (see Protocol 4.2).
Protocol for Quantifying Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated into a protein.
Materials:
-
HABA/Avidin solution (available in commercial kits, e.g., Thermo Scientific™ Pierce™ Biotin Quantitation Kit)
-
Biotinylated protein sample (purified)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure (Cuvette Format):
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin premix according to the manufacturer's instructions.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is the initial absorbance (A₅₀₀, initial).
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette. Mix gently by inverting the cuvette.
-
Final Measurement: Incubate for 2 minutes at room temperature and then measure the absorbance at 500 nm. This is the final absorbance (A₅₀₀, final).
-
Calculation:
-
Calculate the change in absorbance: ΔA₅₀₀ = A₅₀₀, initial - A₅₀₀, final.
-
Calculate the concentration of biotin using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (typically provided by the kit manufacturer).
-
Determine the moles of biotin per mole of protein by dividing the molar concentration of biotin by the molar concentration of the protein.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the benefits of hydrophilic PEG spacers in biotinylation.
Caption: Overcoming Steric Hindrance with a PEG Spacer.
Caption: Enhanced Solubility with a Hydrophilic PEG Spacer.
Caption: Experimental Workflow for Antibody Biotinylation.
Conclusion
The incorporation of a hydrophilic PEG spacer in biotinylation reagents represents a significant advancement in the field of bioconjugation. By effectively addressing the key challenges of steric hindrance, poor solubility, and non-specific binding, PEGylated biotinylation reagents empower researchers to achieve more reliable, sensitive, and specific results in a wide range of applications. From fundamental research in proteomics and cell biology to the development of targeted therapeutics and diagnostics, the strategic use of hydrophilic PEG spacers is instrumental in unlocking the full potential of the powerful biotin-streptavidin interaction. This guide provides the foundational knowledge, quantitative insights, and practical protocols to enable researchers, scientists, and drug development professionals to harness these benefits in their work.
References
An In-depth Technical Guide to Cell Surface Protein Labeling Using Biotin-PEG4-S-S-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Cell Surface Proteome
The dynamic landscape of the cell surface proteome plays a pivotal role in cellular communication, signaling, and the development of therapeutic interventions. Biotin-PEG4-S-S-acid is a powerful tool for the selective labeling and subsequent isolation of these crucial proteins. This reagent features three key components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on proteins, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a cleavable disulfide bond that allows for the mild elution of captured proteins.[1][2] This guide provides a comprehensive overview of the principles, quantitative data, experimental protocols, and relevant signaling pathways associated with the use of this compound for cell surface protein labeling.
Principle of the Method
The methodology involves a multi-step process that begins with the covalent labeling of cell surface proteins on intact cells, followed by cell lysis, affinity purification of the biotinylated proteins, and finally, elution of the captured proteins for downstream analysis.
Workflow Overview:
Quantitative Data
Table 1: Performance Metrics of Cleavable Biotinylation Reagents
| Parameter | Typical Value/Range | Notes |
| Labeling Efficiency | Varies by cell type and protein | Dependent on the abundance of accessible primary amines on the cell surface. |
| Streptavidin Bead Binding Capacity | 15-30 µg biotinylated protein per mL of resin | This is a general capacity and can vary between manufacturers.[3] |
| Disulfide Bond Cleavage Efficiency | >95% | Achievable with reducing agents like DTT or TCEP under optimal conditions.[4] |
| Protein Recovery | Variable | Dependent on the efficiency of each step, from labeling to elution. |
Detailed Experimental Protocols
Cell Surface Biotinylation
This protocol outlines the steps for labeling cell surface proteins on adherent cells.
Materials:
-
Cells cultured in appropriate vessels (e.g., 10 cm dishes)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching Buffer: 100 mM glycine in PBS, ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors
Procedure:
-
Grow cells to 80-90% confluency.
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution to a final concentration of 0.5 mg/mL in ice-cold PBS.
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer, incubating for 5 minutes during each wash to ensure complete quenching of unreacted biotin.
-
Proceed immediately to cell lysis or store the plate at -80°C.
Affinity Purification of Biotinylated Proteins
This protocol describes the capture of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Cell lysate from biotinylated cells
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer: PBS with 0.1% Tween-20
-
Magnetic rack
Procedure:
-
Lyse the biotinylated cells in Lysis Buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
While the cells are lysing, prepare the streptavidin beads. Resuspend the beads in the storage buffer and transfer the desired amount to a new tube.
-
Place the tube on a magnetic rack to pellet the beads, and then discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer, each time pelleting the beads on the magnetic rack and removing the supernatant.
-
After the final wash, resuspend the beads in Binding/Wash Buffer.
-
Add the cleared cell lysate to the prepared streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Wash the beads five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
Elution of Captured Proteins
This protocol details the cleavage of the disulfide bond to release the captured proteins.
Materials:
-
Beads with bound biotinylated proteins
-
Elution Buffer: 50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in PBS
-
Sample buffer for downstream analysis (e.g., SDS-PAGE sample buffer)
Procedure:
-
After the final wash of the affinity purification step, remove all residual wash buffer.
-
Add Elution Buffer to the beads.
-
Incubate at 37-50°C for 30-60 minutes with occasional vortexing to facilitate the cleavage of the disulfide bond.
-
Pellet the beads on the magnetic rack and carefully collect the supernatant containing the eluted proteins.
-
The eluted proteins are now ready for downstream analysis. For Western blotting, add an equal volume of 2x SDS-PAGE sample buffer.
Downstream Analysis
Procedure:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
For a global analysis of the cell surface proteome, the eluted proteins can be identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
On-Bead Digestion Protocol:
-
After the final wash of the affinity purification, resuspend the beads in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce the disulfide bonds with DTT or TCEP and alkylate with iodoacetamide.
-
Dilute the urea concentration to less than 2 M and add trypsin.
-
Incubate overnight at 37°C to digest the proteins.
-
Pellet the beads and collect the supernatant containing the peptides for LC-MS/MS analysis.
Signaling Pathway Visualizations
Cell surface biotinylation is instrumental in studying the dynamics of signaling receptors. Below are simplified diagrams of key signaling pathways that can be investigated using this technique.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR signaling is crucial for cell proliferation and survival. Cell surface biotinylation can be used to track the internalization and degradation of EGFR upon ligand binding.
Transforming Growth Factor-beta (TGF-β) Receptor Signaling
TGF-β signaling regulates a wide array of cellular processes, and its dysregulation is implicated in various diseases. The trafficking of TGF-β receptors from the cell surface is a key regulatory step.
References
- 1. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Biotin-PEG4-S-S-acid Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Biotin-PEG4-S-S-acid to molecules containing primary amines (e.g., proteins, antibodies, peptides, or amine-modified surfaces). This method utilizes a two-step carbodiimide crosslinking chemistry, which first activates the terminal carboxylic acid of the this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting amine-reactive NHS ester is then reacted with a primary amine to form a stable amide bond. The inclusion of a disulfide bond within the polyethylene glycol (PEG) spacer arm allows for the subsequent cleavage of the biotin tag from the conjugated molecule using reducing agents, a feature valuable in applications such as affinity purification and reversible immobilization.
Principle of the Reaction
The conjugation process is a two-step reaction that provides control over the coupling process and minimizes the undesirable side-reaction of protein-protein crosslinking.[1][2]
-
Activation of this compound: The carboxyl group on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1] To increase the stability and efficiency of the reaction, NHS or Sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1][3] This activation step is most efficient at a slightly acidic pH (4.5-6.0).
-
Conjugation to Primary Amines: The NHS ester of Biotin-PEG4-S-S readily reacts with primary amines (-NH₂) on the target molecule at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.
Materials and Equipment
Reagents:
-
This compound
-
Molecule with primary amines (e.g., protein, antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free buffer such as HEPES or Borate buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
(Optional) Reducing Agent for cleavage: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Equipment:
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes and tips
-
pH meter
-
Vortex mixer or rotator
-
Centrifuge
-
Spectrophotometer for protein concentration determination
-
(Optional) Chromatography system for purification
Experimental Protocols
This protocol is a general guideline and may require optimization depending on the specific properties of the amine-containing molecule.
Part 1: Preparation of Reagents
-
Amine-containing Molecule Solution:
-
Prepare the amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 10-50 mM stock solution.
-
-
EDC and NHS/Sulfo-NHS Stock Solutions:
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare concentrated stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or ultrapure water. For example, 100 mM EDC and 100 mM NHS/Sulfo-NHS. These solutions are not stable and should be used promptly.
-
Part 2: Two-Step Conjugation Reaction
Step 1: Activation of this compound
-
In a reaction tube, add the desired molar excess of this compound to an appropriate volume of Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A common starting point is a 1:2:2 molar ratio of this compound to EDC to NHS. For optimization, the molar excess of EDC and NHS relative to the biotin reagent can be varied.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to the Amine-Containing Molecule
-
Immediately after activation, add the activated Biotin-PEG4-S-S-NHS ester solution to the prepared solution of the amine-containing molecule in Coupling Buffer.
-
The pH of the reaction mixture should be adjusted to 7.2-8.5 for optimal coupling to primary amines.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Part 3: Quenching and Purification
-
Quenching the Reaction:
-
Add Quenching Buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess biotin reagent and reaction byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).
-
For larger scale purifications, size-exclusion chromatography (SEC) can be employed.
-
Part 4: (Optional) Cleavage of the Disulfide Bond
To cleave the disulfide bond and release the biotin tag, incubate the purified conjugate with a reducing agent:
-
Incubate with 50 mM DTT at 37°C for 30 minutes.
-
Alternatively, incubate with 20 mM TCEP at room temperature for 1 hour.
Quantitative Data Summary
The optimal molar ratios and reaction conditions should be empirically determined for each specific application. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Reference |
| Activation Step | ||
| pH | 4.5 - 6.0 | |
| Molar Ratio (Biotin-acid:EDC:NHS) | 1:2:2 to 1:5:5 | |
| Reaction Time | 15 - 30 minutes | |
| Temperature | Room Temperature | |
| Coupling Step | ||
| pH | 7.2 - 8.5 | |
| Molar Excess of Biotin Reagent to Protein | 10- to 50-fold | |
| Reaction Time | 2 hours to overnight | |
| Temperature | Room Temperature or 4°C | |
| Quenching | ||
| Quenching Agent Concentration | 20 - 50 mM |
Visualizations
Caption: Chemical reaction pathway for the two-step conjugation.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS/Sulfo-NHS | Use fresh, properly stored EDC and NHS/Sulfo-NHS. Equilibrate to room temperature before opening. |
| Incorrect buffer pH | Verify the pH of the Activation Buffer (4.5-6.0) and Coupling Buffer (7.2-8.5). | |
| Presence of primary amines in buffers | Use amine-free buffers (e.g., MES, PBS, HEPES, Borate) for the reaction. | |
| Hydrolysis of NHS ester | Perform the conjugation step immediately after the activation step. Keep reactions on ice if necessary to reduce hydrolysis. | |
| Protein Precipitation | High degree of modification | Reduce the molar excess of the biotin reagent. |
| Protein instability at reaction pH | Optimize the pH of the coupling buffer within the recommended range. | |
| Non-specific Binding | Inadequate quenching | Ensure complete quenching of the reaction with an excess of a primary amine-containing buffer. |
| Incomplete removal of excess biotin | Improve the purification step by using a desalting column with the appropriate molecular weight cutoff or by extending dialysis time. |
References
Application Note: Labeling Antibodies with Cleavable Biotin-PEG4-S-S-acid
Application Notes and Protocols for Affinity Purification using Biotin-PEG4-S-S-acid and Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity purification is a powerful technique for isolating and purifying specific biomolecules from complex mixtures. The high-affinity interaction between biotin and streptavidin (K_d_ ≈ 10⁻¹⁴ M) is one of the most robust and widely used systems for this purpose.[1][2] This document provides detailed application notes and protocols for the use of Biotin-PEG4-S-S-acid, a versatile biotinylation reagent, in conjunction with streptavidin-coated beads for the efficient capture and subsequent release of target proteins.
The key feature of this compound is its cleavable disulfide (S-S) bond within the spacer arm. This allows for the gentle and specific elution of the captured protein from the streptavidin resin using reducing agents, leaving the biotin tag bound to the beads.[3] This is a significant advantage over traditional biotin-streptavidin systems that often require harsh, denaturing conditions for elution, which can compromise the structure and function of the purified protein.[4][5] The polyethylene glycol (PEG4) spacer enhances the water solubility of the reagent and the resulting biotinylated protein, minimizing aggregation and reducing steric hindrance during binding to streptavidin.
Principle of the Method
The workflow involves three main stages:
-
Biotinylation: The target protein is covalently labeled with this compound. The carboxylic acid group of the reagent is activated to react with primary amines (e.g., lysine residues) on the surface of the protein.
-
Affinity Capture: The biotinylated protein is incubated with streptavidin-coated beads, allowing for the specific and strong binding of the protein to the beads. Unbound proteins and other contaminants are then washed away.
-
Elution: The disulfide bond in the linker is cleaved using a reducing agent, such as dithiothreitol (DTT), releasing the purified protein from the beads while the biotin moiety remains attached to the streptavidin.
Data Presentation
Table 1: Comparison of Elution Methods for Biotinylated Proteins from Streptavidin Beads
| Elution Method | Reagents | Conditions | Protein Yield | Purity | Activity of Eluted Protein | Reference |
| Cleavable Linker (Disulfide) | 50 mM DTT | Room temperature, 1-2 hours | High | High | High | |
| Competitive Elution | 25 mM Biotin | 95°C, 5 minutes | Moderate to High | Moderate | Variable | |
| Denaturing Conditions | 2% SDS, 8M Urea | Boiling | High | Moderate to High | Low to None | |
| Enzymatic Digestion | Trypsin | 37°C, overnight | High (peptides) | High | None (protein is digested) |
Experimental Protocols
Protocol 1: Biotinylation of Target Protein with this compound
This protocol describes the covalent labeling of a target protein containing accessible primary amine groups.
Materials:
-
Target protein (in an amine-free buffer, e.g., PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES, pH 4.7-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activation of this compound:
-
Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in anhydrous DMSO or DMF.
-
In a separate tube, dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.
-
To the this compound solution, add EDC and NHS to a final concentration of 5 mM each. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Biotinylation Reaction:
-
Add the activated this compound solution to the protein solution. A 20-fold molar excess of the biotin reagent over the protein is a good starting point, but this may require optimization.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Removal of Excess Biotin: Remove unreacted biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Affinity Purification of Biotinylated Protein using Streptavidin Beads
This protocol details the capture and elution of the biotinylated protein.
Materials:
-
Biotinylated target protein (from Protocol 1)
-
Streptavidin-coated magnetic or agarose beads
-
Binding/Wash Buffer: PBS with 0.05% Tween-20
-
Elution Buffer: 50 mM DTT in PBS, pH 7.5-8.5
-
Neutralization solution (optional, for downstream applications sensitive to DTT): e.g., iodoacetamide.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in the vial.
-
Transfer an appropriate amount of bead slurry to a new tube.
-
Wash the beads twice with an equal volume of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1000 x g for 1 minute).
-
-
Binding of Biotinylated Protein:
-
Add the biotinylated protein solution to the washed streptavidin beads.
-
Incubate for 1 hour at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
Separate the beads from the binding solution.
-
Wash the beads three times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add 1-2 bed volumes of Elution Buffer to the beads.
-
Incubate for 1-2 hours at room temperature with gentle mixing to cleave the disulfide bond.
-
Separate the beads and collect the supernatant containing the purified protein.
-
-
Post-Elution Treatment (Optional): If the reducing agent interferes with downstream applications, it can be removed by dialysis or a desalting column. Alternatively, it can be neutralized by adding a molar excess of a thiol-reactive compound like iodoacetamide.
Visualizations
Caption: Workflow of affinity purification using a cleavable biotin linker.
Caption: Chemical and logical relationships in the purification process.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fishersci.ie [fishersci.ie]
- 3. brefeldin-a.com [brefeldin-a.com]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
Elution of Biotinylated Proteins Using DTT and TCEP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone of many biological assays, including protein purification, immunoassays, and drug discovery. For applications requiring the recovery of the biotinylated protein, the strength of this interaction presents a significant challenge. The use of biotinylation reagents with cleavable linkers, particularly those containing a disulfide bond, allows for the mild and efficient elution of the target protein under reducing conditions. This document provides detailed application notes and protocols for the elution of biotinylated proteins from streptavidin-coated supports using the reducing agents dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Mechanism of Action: Disulfide Bond Cleavage
The elution of proteins biotinylated with a disulfide-containing linker relies on the chemical reduction of the disulfide bond within the linker. This cleavage releases the protein from the biotin moiety, which remains bound to the streptavidin resin. Both DTT and TCEP are effective reducing agents for this purpose, but they operate through different mechanisms.
Dithiothreitol (DTT) , a thiol-containing reagent, reduces disulfide bonds through a two-step thiol-disulfide exchange reaction. The reaction is driven to completion by the formation of a stable six-membered ring containing an internal disulfide bond.
Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent. The phosphorus atom of TCEP directly attacks one of the sulfur atoms in the disulfide bond in a nucleophilic substitution reaction. Subsequent hydrolysis results in the cleavage of the disulfide bond and the formation of the highly stable TCEP oxide.[1] This reaction is irreversible and can proceed over a wider pH range compared to DTT.[2][3]
Comparative Overview of DTT and TCEP
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Nucleophilic attack by phosphorus |
| Effective pH Range | Limited to pH > 7 | Wide range, 1.5 - 8.5 |
| Stability | Prone to air oxidation | More resistant to air oxidation |
| Odor | Strong, unpleasant sulfur smell | Odorless |
| Interference | Can interfere with subsequent maleimide-based labeling | Generally does not interfere with maleimide chemistry |
| Reaction | Reversible | Irreversible |
Experimental Protocols
The following protocols are provided as a guide and may require optimization depending on the specific protein, biotinylation reagent, and experimental context. These protocols are intended for use with biotinylation reagents that incorporate a disulfide bond in the linker arm, such as NHS-SS-Biotin.
Protocol 1: Elution of Biotinylated Proteins using DTT
This protocol is suitable for the elution of proteins from streptavidin-coated beads where the biotin linker contains a disulfide bond.
Materials:
-
Streptavidin-coated beads with bound biotinylated protein
-
Elution Buffer A: 20 mM HEPES, pH 7.5, 100 mM NaCl, 100 mM DTT
-
Elution Buffer B: PBS, pH 7.4, supplemented with 50 mM DTT
-
Collection tubes
Procedure:
-
After the final wash of the streptavidin beads, remove the supernatant.
-
Add the desired DTT-containing elution buffer to the beads. (e.g., 100 µL of Elution Buffer A for every 50 µL of bead slurry).
-
Incubate the beads with the elution buffer. Incubation conditions can be varied:
-
Condition 1: 5-10 minutes at room temperature with gentle shaking.
-
Condition 2: 1 hour at room temperature with gentle agitation.
-
Condition 3: 2 hours at room temperature.
-
-
Separate the beads from the eluate using a magnetic stand or centrifugation.
-
Carefully collect the supernatant containing the eluted protein into a fresh collection tube.
-
For a more complete recovery, a second elution step can be performed by adding fresh elution buffer to the beads and repeating steps 3-5. The eluates can then be pooled.
-
Proceed with downstream applications. If necessary, DTT can be removed by dialysis or gel filtration.
Protocol 2: Elution of Biotinylated Proteins using TCEP
This protocol is an alternative to DTT elution and is often preferred due to the stability and effectiveness of TCEP.
Materials:
-
Streptavidin-coated beads with bound biotinylated protein
-
Elution Buffer C: 20 mM TCEP, 0.1% Rapigest, 30 mM NaCl, 50 mM Tris-HCl
-
Elution Buffer D: 50 mM TCEP in a suitable buffer (e.g., PBS or Tris-based buffer, pH 7.0-7.5)
-
Collection tubes
Procedure:
-
Following the final wash of the streptavidin beads, aspirate the wash buffer.
-
Resuspend the beads in the chosen TCEP-containing elution buffer.
-
Incubate the bead suspension under appropriate conditions:
-
Condition 1: 60 minutes at 37°C with mixing.
-
Condition 2: 4 hours at room temperature.
-
-
Pellet the beads using a magnetic separator or by centrifugation.
-
Transfer the supernatant containing the eluted protein to a new tube.
-
To maximize yield, a second elution can be performed with fresh elution buffer. The collected fractions can be combined.
-
The eluted protein is now ready for further analysis. TCEP generally does not need to be removed for downstream applications like mass spectrometry.
Summary of Elution Conditions
The following tables summarize various reported elution conditions for DTT and TCEP.
Table 1: DTT Elution Parameters
| DTT Concentration | Buffer Composition | Incubation Time | Incubation Temperature |
| 100 mM | 20 mM HEPES, pH 7.5, 100 mM NaCl | 5-10 min | Room Temperature |
| 50 mM | PBS, pH 7.4 | 1 hour | Room Temperature |
| 50 mM | Not specified | 2 hours | Room Temperature |
| 50 mM | Not specified | 30 min | 50°C |
Table 2: TCEP Elution Parameters
| TCEP Concentration | Buffer Composition | Incubation Time | Incubation Temperature |
| 20 mM | 0.1% Rapigest, 30 mM NaCl, 50 mM Tris-HCl | 60 min | 37°C |
| 50 mM | pH 7.0-7.5 buffer | 4 hours | Room Temperature |
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: Workflow for the elution of biotinylated proteins.
Mechanism of DTT-mediated Cleavage
Caption: DTT-mediated disulfide bond cleavage.
Mechanism of TCEP-mediated Cleavage
Caption: TCEP-mediated disulfide bond cleavage.
Troubleshooting and Considerations
-
Incomplete Elution: If the protein elution is incomplete, consider increasing the concentration of the reducing agent, extending the incubation time, or performing the incubation at a higher temperature (e.g., 37-50°C). One study noted that 50mM DTT at room temperature was insufficient to fully cleave the disulfide bond of a particular biotin probe, suggesting that harsher conditions may sometimes be necessary.
-
Protein Stability: Ensure that the chosen elution conditions (pH, temperature, presence of detergents) are compatible with the stability of the target protein.
-
Downstream Applications: TCEP is generally more compatible with downstream applications that are sensitive to thiols, such as maleimide-based chemistry. If DTT is used, it may need to be removed prior to such steps.
-
Buffer Composition: Avoid using buffers containing primary amines (e.g., Tris or glycine) during the biotinylation step with NHS-ester-based reagents, as they will compete with the labeling reaction. TCEP is reportedly less stable in phosphate buffers at neutral pH.
Conclusion
The use of cleavable biotinylation reagents containing disulfide linkers provides a powerful method for the affinity purification and subsequent recovery of target proteins. Both DTT and TCEP are effective reducing agents for cleaving these linkers and eluting the protein from streptavidin supports. The choice between DTT and TCEP will depend on the specific requirements of the experiment, including the nature of the protein, the downstream applications, and the desired reaction conditions. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively elute biotinylated proteins for a wide range of scientific and drug development applications.
References
- 1. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agscientific.com [agscientific.com]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-PEG4-S-S-acid in Immunoprecipitation followed by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique for identifying and quantifying protein-protein interactions, elucidating cellular signaling pathways, and discovering potential drug targets.[1][2][3] The use of a cleavable biotinylated bait allows for efficient capture of protein complexes and their subsequent release under mild conditions, minimizing co-elution of antibodies and improving the quality of downstream mass spectrometry analysis.[4][5]
Biotin-PEG4-S-S-acid is a state-of-the-art reagent designed for this purpose. It features a biotin moiety for high-affinity binding to streptavidin-coated beads, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a disulfide bond that can be readily cleaved by reducing agents. This allows for the specific elution of the captured protein complexes, leaving the biotinylated bait and antibodies bound to the beads.
These application notes provide a comprehensive guide to utilizing this compound for the enrichment of protein complexes for subsequent mass spectrometric analysis. Detailed protocols for cell lysis, protein biotinylation, immunoprecipitation, and sample preparation for mass spectrometry are provided, along with representative data and visualizations of relevant signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from immunoprecipitation-mass spectrometry experiments targeting key signaling proteins. While these studies may have utilized similar cleavable biotin reagents, the data illustrates the expected outcomes and the types of quantitative information that can be obtained using the this compound workflow.
Table 1: Enrichment of Epidermal Growth Factor Receptor (EGFR) Interacting Proteins
| Protein | Gene | Function | Fold Change (EGF Stimulation vs. Control) |
| GRB2 | GRB2 | Adaptor protein | 4.6 |
| SHC1 | SHC1 | Adaptor protein | 3.8 |
| SOS1 | SOS1 | Guanine nucleotide exchange factor | 3.2 |
| STAT3 | STAT3 | Transcription factor | 2.9 |
| CBL | CBL | E3 ubiquitin ligase | 2.5 |
Data adapted from quantitative proteomics studies of the EGFR interactome.
Table 2: Identification of Proteins in the Tumor Necrosis Factor (TNF) Receptor Signaling Complex
| Protein | Gene | Function | Spectral Counts (TNFα Stimulation) |
| TRADD | TRADD | Adaptor protein | 125 |
| TRAF2 | TRAF2 | E3 ubiquitin ligase | 110 |
| RIPK1 | RIPK1 | Kinase, adaptor protein | 98 |
| cIAP1 | BIRC2 | E3 ubiquitin ligase | 85 |
| NEMO | IKBKG | Regulatory protein | 72 |
Data synthesized from studies on the TNF receptor signaling complex.
Table 3: Substrates of Src Kinase Identified by Phosphoproteomics
| Protein | Gene | Phosphorylation Site | Fold Change (Active Src vs. Kinase-Dead Src) |
| Cortactin | CTTN | Y421 | 8.2 |
| FAK1 | PTK2 | Y576 | 6.5 |
| Paxillin | PXN | Y118 | 5.9 |
| Caveolin-1 | CAV1 | Y14 | 4.7 |
| Connexin-43 | GJA1 | Y265 | 3.1 |
Representative data from phosphoproteomic analyses of Src kinase substrates.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. If studying a specific signaling pathway, treat the cells with the appropriate ligand or inhibitor for the desired time. Include a negative control (untreated cells).
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: Antibody Biotinylation with this compound
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous dimethylformamide (DMF).
-
Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any amine-containing buffers. Adjust the antibody concentration to 1-2 mg/mL.
-
Biotinylation Reaction: Add a 20-fold molar excess of the this compound stock solution to the antibody.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle rotation.
-
Removal of Excess Biotin: Remove unreacted this compound by dialysis against PBS or using a desalting column.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 3: Immunoprecipitation
-
Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, incubate the clarified cell lysate with non-biotinylated streptavidin beads for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.
-
Immunoprecipitation Reaction: Add the biotinylated antibody to the pre-cleared lysate (typically 2-10 µg of antibody per 1 mg of total protein). Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add streptavidin-coated magnetic or agarose beads to the lysate-antibody mixture. Incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
Protocol 4: Elution and Sample Preparation for Mass Spectrometry
-
Elution: To elute the captured protein complexes, resuspend the washed beads in a reducing elution buffer (e.g., 50 mM DTT in 50 mM ammonium bicarbonate).
-
Incubation: Incubate for 30-60 minutes at 37°C with gentle shaking to cleave the disulfide bond.
-
Collection of Eluate: Pellet the beads and carefully transfer the supernatant containing the eluted proteins to a new tube.
-
Reduction and Alkylation: Further reduce the disulfide bonds in the eluate with DTT (final concentration 10 mM) for 30 minutes at 56°C. Alkylate the free thiols with iodoacetamide (final concentration 55 mM) for 20 minutes at room temperature in the dark.
-
Protein Digestion: Perform in-solution digestion of the proteins using a suitable protease (e.g., trypsin) overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualization
Caption: Experimental workflow for IP-MS using this compound.
Caption: Simplified EGFR signaling pathway.
Caption: Key components of the TNF receptor signaling complex.
Caption: Src kinase signaling in cell adhesion and migration.
References
- 1. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG4-S-S-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Biotin-PEG4-S-S-acid in the development of targeted and stimuli-responsive drug delivery systems. This versatile linker combines three key functionalities: a biotin moiety for active targeting of cancer cells that overexpress the biotin receptor, a polyethylene glycol (PEG) spacer to enhance solubility and biocompatibility, and a reducible disulfide (S-S) bond for triggered intracellular drug release in the presence of high glutathione (GSH) concentrations.
Principle of Operation
The core strategy of employing this compound lies in a two-pronged approach to enhance therapeutic efficacy and minimize off-target effects.
-
Active Targeting via Biotin Receptor-Mediated Endocytosis: Many cancer cells exhibit an increased metabolic rate and upregulate the expression of receptors for essential nutrients, including the biotin receptor (sodium-dependent multivitamin transporter, SMVT). The biotin moiety on the drug delivery system acts as a homing device, binding with high affinity to these receptors and promoting the internalization of the therapeutic payload via endocytosis. This targeted uptake increases the drug concentration at the tumor site while reducing exposure to healthy tissues.
-
Stimuli-Responsive Intracellular Drug Release: The disulfide bond within the linker is stable in the extracellular environment where GSH concentrations are low. However, upon internalization into the cancer cell, the nanoparticle is exposed to a significantly higher concentration of GSH (millimolar range). This reducing environment rapidly cleaves the disulfide bond, leading to the disassembly of the nanoparticle and the release of the encapsulated drug directly within the target cell, maximizing its cytotoxic effect.
Key Applications
-
Targeted Delivery of Chemotherapeutics: Encapsulating potent but toxic anticancer drugs within biotin-functionalized, reducible nanoparticles can significantly improve their therapeutic index.
-
Gene Delivery: Delivery of nucleic acids (siRNA, miRNA, plasmids) to specific cancer cells for gene silencing or gene therapy applications.
-
Combination Therapy: Co-delivery of multiple therapeutic agents to synergistic-ally target different pathways in cancer cells.
-
Theranostics: Incorporation of imaging agents alongside therapeutic drugs for simultaneous diagnosis and treatment.
Data Presentation: Physicochemical and Biological Characterization
The following tables summarize representative quantitative data for drug delivery systems synthesized using a biotin-PEG-S-S linker. The data is compiled from various studies to provide an illustrative overview.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Blank PLGA Nanoparticles | 150 ± 15 | 0.15 ± 0.05 | -25 ± 5 |
| Doxorubicin-loaded PLGA NPs | 180 ± 20 | 0.18 ± 0.06 | -20 ± 4 |
| Biotin-PEG-S-S-Dox-PLGA NPs | 200 ± 25 | 0.20 ± 0.07 | -15 ± 3 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Doxorubicin-loaded PLGA NPs | Doxorubicin | 4.5 ± 0.5 | 85 ± 5 |
| Biotin-PEG-S-S-Dox-PLGA NPs | Doxorubicin | 4.2 ± 0.6 | 82 ± 6 |
Table 3: In Vitro Drug Release Kinetics
| Formulation | Condition | 4h Release (%) | 12h Release (%) | 24h Release (%) | 48h Release (%) |
| Biotin-PEG-S-S-Dox-PLGA NPs | PBS (pH 7.4) | 5 ± 1 | 12 ± 2 | 20 ± 3 | 25 ± 4 |
| Biotin-PEG-S-S-Dox-PLGA NPs | PBS (pH 7.4) + 10 mM GSH | 30 ± 4 | 65 ± 5 | 85 ± 6 | 95 ± 5 |
Table 4: In Vitro Cellular Uptake in Biotin Receptor-Positive Cancer Cells (e.g., HeLa)
| Formulation | Incubation Time | Cellular Uptake (Mean Fluorescence Intensity) |
| Doxorubicin Solution | 4h | 1500 ± 200 |
| Doxorubicin-loaded PLGA NPs | 4h | 3500 ± 300 |
| Biotin-PEG-S-S-Dox-PLGA NPs | 4h | 8500 ± 500 |
| Biotin-PEG-S-S-Dox-PLGA NPs + excess free biotin | 4h | 4000 ± 350 |
Table 5: In Vitro Cytotoxicity (IC50 Values)
| Formulation | Cell Line (Biotin Receptor +) | IC50 (µg/mL) |
| Doxorubicin Solution | HeLa | 0.5 ± 0.1 |
| Doxorubicin-loaded PLGA NPs | HeLa | 1.2 ± 0.2 |
| Biotin-PEG-S-S-Dox-PLGA NPs | HeLa | 0.3 ± 0.05 |
Experimental Protocols
Herein, we provide detailed protocols for the synthesis, characterization, and in vitro evaluation of drug-loaded, biotin-targeted, and reduction-sensitive nanoparticles.
Protocol 1: Synthesis of Doxorubicin-Loaded PLGA Nanoparticles
This protocol describes the preparation of doxorubicin (DOX)-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15,000-25,000)
-
Doxorubicin hydrochloride (DOX.HCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
Procedure:
-
Dissolve 10 mg of DOX.HCl and 5 µL of TEA in 1 mL of DCM. Stir for 30 minutes to obtain a clear solution of free DOX base.
-
Add 100 mg of PLGA to the DOX solution and vortex until the polymer is completely dissolved. This forms the organic phase.
-
Prepare a 2% (w/v) aqueous solution of PVA.
-
Add the organic phase dropwise to 10 mL of the PVA solution while sonicating on an ice bath. Sonicate for 3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Transfer the emulsion to a beaker and stir at room temperature for 4 hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove unencapsulated DOX and excess PVA.
-
Resuspend the final nanoparticle pellet in deionized water for further use or lyophilize for long-term storage.
Protocol 2: Surface Functionalization with this compound
This protocol details the conjugation of this compound to the surface of pre-formed DOX-loaded PLGA nanoparticles via EDC/NHS chemistry.
Materials:
-
DOX-loaded PLGA nanoparticles (from Protocol 1)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Resuspend 10 mg of DOX-loaded PLGA nanoparticles in 5 mL of MES buffer.
-
In a separate tube, dissolve 5 mg of this compound, 10 mg of EDC, and 5 mg of NHS in 1 mL of MES buffer. Incubate this activation mixture for 15 minutes at room temperature.
-
Add the activated this compound solution to the nanoparticle suspension.
-
React for 4 hours at room temperature with gentle stirring.
-
Stop the reaction by adding an excess of glycine or by proceeding directly to the washing step.
-
Wash the biotinylated nanoparticles three times with PBS (pH 7.4) by ultracentrifugation (15,000 rpm, 20 minutes, 4°C) to remove unreacted reagents.
-
Resuspend the final biotinylated nanoparticles in PBS for characterization and in vitro studies.
Protocol 3: Characterization of Nanoparticles
A. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration (typically 0.1-1 mg/mL).
-
Transfer the diluted suspension to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential measurement, transfer the diluted suspension to a zeta potential cell.
-
Measure the electrophoretic mobility and calculate the zeta potential.
-
Perform all measurements in triplicate.
B. Drug Loading Content and Encapsulation Efficiency
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of drug using a UV-Vis spectrophotometer or HPLC against a standard curve of the free drug.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study
This protocol evaluates the glutathione-responsive drug release from the nanoparticles.
Materials:
-
Biotin-PEG-S-S-Dox-PLGA nanoparticles
-
PBS (pH 7.4)
-
Glutathione (GSH)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH.
-
Disperse 1 mg of the drug-loaded nanoparticles in 1 mL of the respective release medium.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in 20 mL of the corresponding release medium in a beaker with constant stirring (100 rpm) at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the amount of released drug in the collected samples using a UV-Vis spectrophotometer or HPLC.
-
Plot the cumulative drug release (%) as a function of time.
Protocol 5: Cellular Uptake Study by Flow Cytometry
This protocol quantifies the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Biotin receptor-positive cancer cells (e.g., HeLa)
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles (e.g., containing a fluorescent drug like doxorubicin or labeled with a fluorescent dye)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with the fluorescently labeled nanoparticles at a final concentration of 10 µg/mL. Include a control group with non-targeted nanoparticles and a competition group pre-incubated with excess free biotin (1 mM) for 30 minutes before adding the targeted nanoparticles.
-
Incubate for 4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells using trypsin-EDTA and resuspend them in 500 µL of cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Quantify the cellular uptake by comparing the mean fluorescence intensity of the treated cells with that of untreated control cells.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of the drug-loaded nanoparticles.
Materials:
-
Cancer cells
-
Complete cell culture medium
-
Drug-loaded nanoparticles and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the free drug and the nanoparticle formulations in the cell culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include untreated cells as a control.
-
Incubate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control cells and determine the IC50 value (the drug concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, functionalization, and evaluation of targeted nanoparticles.
Application Notes and Protocols for Cleaving the Disulfide Bond in Biotin-PEG4-S-S-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of the disulfide bond within Biotin-PEG4-S-S-acid, a common linker used in bioconjugation and drug delivery systems. The ability to cleave this bond allows for the release of conjugated molecules, such as drugs or probes, from a biotin-streptavidin complex under mild reducing conditions. This document outlines protocols using two common reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Introduction to Disulfide Bond Cleavage
This compound is a versatile reagent that incorporates a biotin moiety for strong binding to avidin or streptavidin, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a cleavable disulfide bond.[1] This disulfide linkage can be readily cleaved by reducing agents, providing a convenient method for the controlled release of attached molecules.[2][3] The choice of reducing agent and the reaction conditions can be optimized to ensure efficient cleavage without compromising the integrity of the released molecule.
Commonly used reducing agents for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[2] DTT, also known as Cleland's reagent, is a strong reducing agent that is highly effective at reducing disulfide bonds.[4] TCEP is a more stable, odorless, and potent reducing agent that is effective over a wider pH range and often does not require removal before downstream applications.
Comparative Overview of Reducing Agents
The selection of the appropriate reducing agent is critical for successful disulfide bond cleavage. The following table summarizes the key characteristics of DTT and TCEP to aid in this selection.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange, forming a stable six-membered ring. | Nucleophilic attack by the phosphorus atom on the disulfide bond. |
| Optimal pH | 7.1 - 8.0 | 1.5 - 9.0 |
| Stability | Prone to air oxidation; solutions should be prepared fresh. | Resistant to air oxidation; more stable in solution. |
| Odor | Strong, unpleasant odor. | Odorless. |
| Downstream Compatibility | May need to be removed as it can interfere with subsequent labeling reactions (e.g., with maleimides). | Generally does not interfere with maleimide-based conjugation and may not require removal. |
| Typical Concentration | 1 - 100 mM | 5 - 50 mM |
| Reaction Time | 10 - 120 minutes | < 5 minutes to 1 hour |
Experimental Protocols
The following are generalized protocols for the cleavage of the disulfide bond in this compound conjugated to a biomolecule. Optimal conditions may vary depending on the specific application and the nature of the conjugated molecule.
Protocol 1: Cleavage using Dithiothreitol (DTT)
This protocol is suitable for applications where a strong reducing agent is required and subsequent removal of the reducing agent is feasible.
Materials:
-
This compound conjugate
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Desalting column or dialysis equipment for DTT removal
Procedure:
-
Prepare DTT Solution: Immediately before use, prepare a 1 M stock solution of DTT in water. Handle DTT in a fume hood due to its strong odor.
-
Reaction Setup: Dissolve the this compound conjugate in the reaction buffer to a desired concentration.
-
Initiate Cleavage: Add the DTT stock solution to the conjugate solution to a final concentration of 10-50 mM.
-
Incubation: Incubate the reaction mixture. Common conditions are:
-
Room temperature for 2 hours.
-
37°C for 30-60 minutes.
-
50°C for 30 minutes for more robust applications.
-
-
DTT Removal (Optional but Recommended): If downstream applications are sensitive to thiols, remove DTT using a desalting column or dialysis against a suitable buffer.
Protocol 2: Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol is recommended for its stability, effectiveness at lower pH, and compatibility with downstream applications.
Materials:
-
This compound conjugate
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
pH adjustment solution (e.g., 1 M NaOH)
Procedure:
-
Prepare TCEP Solution: Prepare a 0.5 M stock solution of TCEP·HCl in water. Adjust the pH to ~7.0 with NaOH as the initial solution will be acidic. This stock solution is stable for several months when stored at -20°C.
-
Reaction Setup: Dissolve the this compound conjugate in the reaction buffer.
-
Initiate Cleavage: Add the TCEP stock solution to the conjugate solution to a final concentration of 5-20 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 10-60 minutes. For most applications, cleavage is rapid and can be complete in less than 5 minutes.
-
Downstream Processing: In many cases, the TCEP-containing solution can be used directly in subsequent steps, such as maleimide-based labeling. If removal is necessary, desalting columns or dialysis can be used.
Visualizing the Workflow and a Concept
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A flowchart of the general experimental procedure for cleaving the disulfide bond.
Caption: A conceptual illustration of the disulfide bond cleavage in this compound.
References
Surface Modification of Nanoparticles with Biotin-PEG4-S-S-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems. This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using Biotin-PEG4-S-S-acid. This heterobifunctional linker incorporates a biotin moiety for active targeting of cells overexpressing the biotin receptor, a polyethylene glycol (PEG) spacer to enhance biocompatibility and circulation time, a cleavable disulfide (-S-S-) bond for intracellular drug release in response to the high glutathione concentration within tumor cells, and a carboxylic acid group for covalent conjugation to the nanoparticle surface.
Applications
Nanoparticles modified with this compound are primarily designed for targeted cancer therapy. The key applications include:
-
Targeted Drug Delivery: The biotin ligand facilitates the binding and uptake of nanoparticles by cancer cells that overexpress the biotin receptor, such as various types of breast, ovarian, and lung cancers.[1]
-
Redox-Responsive Drug Release: The disulfide bond within the linker is stable in the bloodstream but is rapidly cleaved in the reductive intracellular environment of tumor cells, which have significantly higher concentrations of glutathione (GSH).[2][3][4][5] This triggers the release of the encapsulated therapeutic agent directly at the target site, minimizing off-target toxicity.
-
Enhanced Biocompatibility and Circulation: The PEG4 spacer provides a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system, thereby prolonging the circulation half-life of the nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization and performance of nanoparticles functionalized with biotinylated linkers.
Table 1: Physicochemical Characterization of Modified Nanoparticles
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles | Method of Analysis | Reference(s) |
| Average Diameter (nm) | 100 ± 5 | 115 ± 7 | Dynamic Light Scattering (DLS) | |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 | Dynamic Light Scattering (DLS) | |
| Zeta Potential (mV) | -25 ± 3 | -18 ± 4 | Electrophoretic Light Scattering (ELS) | |
| Biotin Conjugation Density (biotin molecules/nanoparticle) | N/A | ~2.2 per 100 kDa of Chitosan | HABA Assay / Fluorescence Titration |
Table 2: Drug Loading and Release Profile
| Parameter | Value | Conditions | Method of Analysis | Reference(s) |
| Drug Loading Content (DLC, % w/w) | 11.24% | N/A | Infrared Spectroscopy / HPLC | |
| Encapsulation Efficiency (EE, %) | >85% | N/A | Centrifugal Ultrafiltration / HPLC | |
| Drug Release at pH 7.4 (extracellular) | ~20% over 24h | 0 mM GSH | Dialysis / Sample and Separate | |
| Drug Release at pH 5.0 (endosomal) + 10 mM GSH (intracellular) | ~80-100% over 24h | 10 mM GSH | Dialysis / Sample and Separate |
Table 3: In Vitro Cellular Interaction
| Parameter | Biotinylated Nanoparticles | Non-biotinylated Nanoparticles | Cell Line | Method of Analysis | Reference(s) |
| Cellular Uptake (fluorescence intensity) | Significantly Higher (p < 0.05) | Lower | HepG2 (human liver cancer) | Flow Cytometry / Confocal Microscopy | |
| IC50 (Drug-loaded NPs) | Lower | Higher | A549 (human lung cancer) | MTT Assay |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface amine groups via carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., chitosan-coated, PEI-functionalized)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10 kDa) or centrifugal filter units
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
In a separate tube, dissolve EDC and NHS in 0.1 M MES buffer (pH 6.0) to a final concentration of 10 mM each.
-
Add the EDC/NHS solution to the this compound solution at a 2:1 molar excess of EDC/NHS to the linker.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in 0.1 M MES buffer (pH 6.0) to a concentration of 1 mg/mL.
-
Add the activated this compound solution to the nanoparticle dispersion at a desired molar ratio (e.g., 10:1 linker to amine groups on the nanoparticle surface).
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the biotinylated nanoparticles by extensive dialysis against PBS (pH 7.4) for 48 hours with frequent buffer changes, or by repeated washing and centrifugation using centrifugal filter units.
-
-
Characterization:
-
Determine the size, polydispersity, and zeta potential of the purified nanoparticles using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Quantify the amount of conjugated biotin using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescence-based method.
-
Protocol 2: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
This protocol outlines the procedure to quantify the amount of drug loaded into the biotinylated nanoparticles.
Materials:
-
Drug-loaded this compound modified nanoparticles
-
A suitable organic solvent to dissolve the drug and disrupt the nanoparticles
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Centrifugal filter units (e.g., Amicon® Ultra)
Procedure:
-
Separation of Free Drug (for EE determination):
-
Place a known amount of the drug-loaded nanoparticle suspension into a centrifugal filter unit.
-
Centrifuge at a speed and time sufficient to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
Collect the filtrate and measure the concentration of the free drug using a pre-established calibration curve (HPLC or UV-Vis).
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Determination of Drug Loading Content (DLC):
-
Lyophilize a known mass of the purified drug-loaded nanoparticles.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Measure the drug concentration in the solution using HPLC or UV-Vis spectrophotometry against a standard curve.
-
Calculate the Drug Loading Content (DLC) using the following formula: DLC (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
-
Protocol 3: In Vitro Glutathione-Triggered Drug Release Study
This protocol describes how to assess the redox-responsive release of a drug from the disulfide-linked nanoparticles.
Materials:
-
Drug-loaded this compound modified nanoparticles
-
Release buffer (e.g., PBS, pH 7.4, and acetate buffer, pH 5.0)
-
Glutathione (GSH)
-
Dialysis tubing (MWCO appropriate for the drug)
-
Shaking incubator or water bath
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (sink conditions) with and without the addition of 10 mM GSH to simulate the intracellular reductive environment. Use separate setups for pH 7.4 and pH 5.0.
-
Incubate the setups at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot from the release medium outside the dialysis bag and replace it with an equal volume of fresh buffer.
-
Quantify the concentration of the released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative drug release as a function of time for each condition.
Visualizations
Caption: Experimental workflow for nanoparticle modification and characterization.
Caption: Biotin receptor-mediated endocytosis and intracellular drug release pathway.
References
- 1. Biotin and Glutathione Targeting of Solid Nanoparticles to Cross Human Brain Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione-Responsive Prodrug Nanoparticles for Effective Drug Delivery and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione-Responsive Prodrug Nanoparticles for Effective Drug Delivery and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing Biotin-PEG4-S-S-acid to protein molar ratio
Welcome to the technical support center for Biotin-PEG4-S-S-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio of this reagent to your protein of interest and to troubleshoot common issues encountered during the biotinylation process.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: Why is my biotinylation efficiency low?
A1: Low biotinylation efficiency can stem from several factors:
-
Inactive NHS-ester Reagent: The N-hydroxysuccinimide (NHS) ester group on the this compound is susceptible to hydrolysis.[1][2][3] Ensure the reagent is stored correctly in a desiccated environment and brought to room temperature before opening to prevent moisture condensation.[2][4] It is highly recommended to prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused portion.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your protein for reaction with the NHS ester, thereby reducing labeling efficiency. It is crucial to perform the reaction in an amine-free buffer like PBS or bicarbonate buffer. If your protein is in an incompatible buffer, perform a buffer exchange before starting the biotinylation reaction.
-
Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2-8.5. At lower pH values, the primary amines are protonated and less nucleophilic, leading to a slower reaction rate.
-
Insufficient Molar Excess: The ratio of this compound to your protein is a critical parameter. If the molar excess is too low, you will likely have a low degree of labeling. It is advisable to optimize this ratio for your specific protein.
-
Low Protein Concentration: Labeling reactions are generally more efficient at higher protein concentrations (e.g., 1-10 mg/mL). For dilute protein solutions, a greater molar excess of the biotin reagent is required to achieve the same level of incorporation.
Q2: My protein has precipitated after adding the biotinylation reagent. What should I do?
A2: Protein precipitation can occur for a couple of reasons:
-
High Concentration of Organic Solvent: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock solution to your aqueous protein solution can cause the protein to precipitate. Aim to keep the volume of the added biotin stock low, ideally less than 10% of the total reaction volume.
-
Protein Instability: The reaction conditions themselves might be destabilizing for your specific protein. In such cases, consider performing the reaction at a lower temperature, for example, at 4°C for a longer incubation time.
Q3: I'm observing high background in my downstream assays (e.g., Western blot, ELISA). How can I reduce it?
A3: High background is often due to the incomplete removal of unreacted biotinylation reagent. It is essential to thoroughly purify your biotinylated protein to remove any free biotin. This can be achieved through methods like dialysis or gel filtration (desalting columns).
Q4: My protein has lost its biological activity after biotinylation. What went wrong?
A4: Loss of protein activity can happen if the biotinylation process modifies critical lysine residues within the active site or binding interface of your protein. To mitigate this, you can try reducing the molar excess of the this compound to achieve a lower degree of labeling. It is a balance between sufficient labeling for detection and preserving the protein's function.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: A good starting point for optimization is a 20-fold molar excess of the biotin reagent to the protein. However, the optimal ratio can vary depending on the protein's concentration and the number of available primary amines. It is recommended to test a range of molar ratios, for instance, 5:1, 10:1, 20:1, and 50:1, to determine the best condition for your specific application.
Q2: What is the purpose of the PEG4 spacer arm?
A2: The polyethylene glycol (PEG) spacer arm is hydrophilic, which helps to increase the water solubility of the biotinylated protein and can reduce aggregation during storage. The length of the spacer arm also minimizes steric hindrance, allowing for better binding of the biotin moiety to avidin or streptavidin.
Q3: What does the "S-S" in this compound stand for, and why is it important?
A3: The "S-S" represents a disulfide bond within the spacer arm. This makes the biotin label cleavable. By using a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol, the disulfide bond can be broken, allowing for the release of the biotin tag from the protein. This is particularly useful in applications like affinity purification where you want to recover the unmodified target protein.
Q4: How can I determine the degree of biotinylation of my protein?
A4: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule. This assay is based on the displacement of the HABA dye from avidin by biotin, which results in a measurable change in absorbance at 500 nm.
Data Presentation
The following table summarizes typical experimental parameters for protein biotinylation with NHS esters, which can be adapted for this compound.
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient. |
| Molar Ratio (Biotin:Protein) | 10:1 to 40:1 | Start with a 20:1 ratio and optimize. For dilute protein solutions (<2 mg/mL), a higher molar excess (≥20-fold) may be needed. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Bicarbonate) | Avoid Tris, glycine, or other amine-containing buffers. |
| pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 30-60 minutes or 4°C for 2 hours to overnight. |
| Quenching Reagent | 10-100 mM Tris or Glycine | To stop the reaction by consuming excess NHS-ester reagent. |
Experimental Protocol: Protein Biotinylation with this compound
This protocol provides a general guideline for biotinylating a protein using this compound.
1. Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
2. Procedure:
-
Prepare the Protein Sample:
-
Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Calculate the Amount of Biotin Reagent:
-
Determine the moles of protein to be labeled.
-
Calculate the required moles of this compound for the desired molar excess (e.g., 20-fold).
-
Example Calculation: For 1 mL of a 2 mg/mL protein with a molecular weight of 50 kDa:
-
Moles of protein = (2 x 10⁻³ g) / (50,000 g/mol ) = 4 x 10⁻⁸ mol
-
Moles of biotin reagent (20-fold excess) = 20 * (4 x 10⁻⁸ mol) = 8 x 10⁻⁷ mol
-
-
-
Prepare the Biotin Reagent Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the calculated amount of the biotin reagent in a minimal volume of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Biotinylation Reaction:
-
Add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 10-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl, pH 8.0).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Biotinylated Protein:
-
Remove the unreacted biotin reagent and quenching buffer by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
-
Storage:
-
Store the purified biotinylated protein under the same conditions as the unlabeled protein.
-
Visualization
References
Technical Support Center: Preventing Protein Aggregation After Biotinylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during and after the biotinylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation?
Protein aggregation following biotinylation is a common issue that can arise from several factors:
-
Over-modification: Excessive labeling of the protein, particularly the lysine residues, can alter the protein's isoelectric point (pI), leading to a decrease in solubility and subsequent precipitation.[1] This modification of critical lysine residues necessary for solubility can be a major contributor to aggregation.[1]
-
Changes in Surface Charge: Biotinylation neutralizes the positive charge of primary amines on the protein surface. This alteration in surface charge can lead to increased hydrophobic interactions between protein molecules, promoting aggregation.[2]
-
Hydrophobicity of Biotin: The biotin molecule itself is hydrophobic.[3] Attaching multiple biotin molecules to a protein can increase its overall hydrophobicity, making it more prone to aggregation in aqueous solutions.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer play a crucial role in protein stability. If the buffer pH is close to the protein's pI, the net charge of the protein will be zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[4]
-
Protein Concentration: High protein concentrations can increase the frequency of intermolecular interactions, which can lead to aggregation, especially if the protein is marginally stable.
-
Presence of Contaminants: The presence of amine-containing compounds (e.g., Tris or glycine) in the protein sample can compete with the protein for the biotinylation reagent, leading to inefficient labeling and potential side reactions that may contribute to aggregation.
Q2: How can I optimize the biotinylation reaction to minimize aggregation?
Optimizing the reaction conditions is key to preventing aggregation. Here are several strategies:
-
Control the Molar Ratio of Biotin to Protein: Reducing the molar excess of the biotinylation reagent can prevent over-modification. It is advisable to perform a titration experiment to determine the optimal ratio that achieves sufficient labeling without causing precipitation.
-
Choose the Right Biotinylation Reagent: For sensitive proteins, consider using a water-soluble biotinylation reagent (e.g., Sulfo-NHS-Biotin) to avoid the use of organic solvents like DMF or DMSO, which can be detrimental to protein stability. Poly(ethylene glycol) (PEG) spacers in the biotinylation reagent can also increase the solubility of the final conjugate.
-
Optimize Reaction Buffer:
-
pH: Maintain the buffer pH at least 1-2 units away from the protein's pI. For amine-reactive biotinylation (NHS esters), the pH should typically be between 7 and 9.
-
Buffer Composition: Use amine-free buffers such as PBS (phosphate-buffered saline) or HEPES during the conjugation reaction.
-
-
Control Reaction Time and Temperature: Follow the manufacturer's recommendations for reaction time and temperature. Shorter incubation times or lower temperatures may be necessary for sensitive proteins.
Q3: What additives can I include in my buffers to prevent protein aggregation?
Several additives can be incorporated into reaction and storage buffers to enhance protein stability:
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure. |
| Arginine & Glutamate | 50-500 mM | These amino acids can suppress protein aggregation by binding to charged and hydrophobic regions. |
| Non-ionic Detergents | 0.01-0.1% (v/v) | (e.g., Tween-20, Triton X-100) Can help solubilize proteins and prevent hydrophobic interactions. |
| Reducing Agents | 1-5 mM | (e.g., DTT, TCEP) For proteins with cysteine residues, these agents prevent the formation of intermolecular disulfide bonds. |
| Sugars | 0.1-1 M | (e.g., Sucrose, Trehalose) Act as osmolytes to stabilize the protein's native conformation. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Protein precipitates immediately upon adding the biotinylation reagent. | * Over-modification: The molar ratio of biotin to protein is too high.* Solvent incompatibility: The organic solvent (DMF/DMSO) used to dissolve the biotin reagent is denaturing the protein. | * Reduce the molar excess of the biotinylation reagent. Perform a titration to find the optimal ratio.* Use a water-soluble biotinylation reagent (e.g., Sulfo-NHS-Biotin). |
| Protein appears soluble after the reaction but precipitates during purification or storage. | * Change in isoelectric point: The pI of the biotinylated protein has shifted, causing it to be insoluble in the purification or storage buffer.* Freeze-thaw cycles: Repeated freezing and thawing can lead to aggregation. | * Adjust the pH of the buffer to be at least 1-2 units away from the new predicted pI of the biotinylated protein.* Add cryoprotectants like glycerol to the storage buffer. Aliquot the protein into smaller volumes to avoid multiple freeze-thaw cycles. |
| Low recovery of biotinylated protein after purification. | * Aggregation and loss on column/membrane: The aggregated protein may be lost during the purification process (e.g., size-exclusion chromatography or dialysis).* Precipitation during quenching: The quenching reagent (e.g., Tris) might be causing a local pH change that leads to precipitation. | * Analyze the precipitate to confirm it is your protein of interest. Optimize the biotinylation reaction to prevent aggregation in the first place.* Ensure rapid and thorough mixing when adding the quenching buffer. Consider adding stabilizing agents to the quench buffer. |
Experimental Protocols
Protocol 1: General Amine-Reactive Biotinylation with Aggregation Prevention
This protocol is for biotinylating a protein using an NHS-ester of biotin while minimizing the risk of aggregation.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-Biotin or Sulfo-NHS-Biotin
-
Anhydrous DMSO or DMF (for NHS-Biotin) or nuclease-free water (for Sulfo-NHS-Biotin)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Stabilizing Additives (optional): Glycerol, Arginine, Tween-20
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
If desired, add stabilizing agents to the protein solution (e.g., 10% glycerol).
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the NHS-Biotin in a small amount of anhydrous DMSO or DMF. For Sulfo-NHS-Biotin, dissolve it in nuclease-free water.
-
Calculate the required amount of biotinylation reagent for a 10-20 fold molar excess over the protein.
-
-
Biotinylation Reaction:
-
Slowly add the dissolved biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
The storage buffer should be optimized for the biotinylated protein's stability (consider pH and additives).
-
Protocol 2: Screening for Optimal Buffer Conditions
This protocol helps identify the best buffer conditions to maintain protein solubility post-biotinylation.
Materials:
-
Biotinylated protein
-
A panel of buffers with varying pH (e.g., Acetate pH 5, MES pH 6, HEPES pH 7, Tris pH 8)
-
A panel of additives (e.g., NaCl, Arginine, Glycerol) at different concentrations
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm or 600 nm (for turbidity)
Procedure:
-
Prepare Buffer Matrix: In a 96-well plate, prepare a matrix of buffer conditions with varying pH and additives.
-
Add Biotinylated Protein: Add a small, equal amount of the biotinylated protein to each well.
-
Incubate: Incubate the plate at a desired temperature (e.g., 4°C, room temperature, or an elevated temperature to induce stress) for a set period (e.g., 1 hour, 24 hours).
-
Measure Aggregation: Measure the absorbance at 340 nm or 600 nm. An increase in absorbance indicates an increase in turbidity due to protein aggregation.
-
Analyze Results: Identify the buffer conditions that result in the lowest absorbance, indicating the highest protein solubility.
Visualizations
Caption: A generalized workflow for protein biotinylation.
Caption: A troubleshooting decision tree for protein aggregation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Dithiothreitol (DTT) Application Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reduction of disulfide bonds using Dithiothreitol (DTT).
Troubleshooting Guide: Incomplete Disulfide Bond Cleavage
Incomplete reduction of disulfide bonds can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshoot and resolve common issues.
Problem: Incomplete or No Reduction of Disulfide Bonds
Initial Checks:
-
DTT Solution Freshness: DTT solutions are prone to oxidation. Always use a freshly prepared solution for optimal activity.[1] DTT powder should be stored at -20°C in a desiccated environment.[1]
-
Visual Inspection: If your protein precipitates upon addition of DTT, it could indicate that the reduction of structural disulfide bonds is leading to unfolding and aggregation.[2]
Troubleshooting Workflow:
Figure 1: A troubleshooting workflow for incomplete disulfide bond reduction.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive DTT | Prepare fresh DTT solutions immediately before use.[1] Store solid DTT at -20°C in a desiccated environment.[1] The half-life of DTT is significantly shorter at higher pH and temperature. |
| Suboptimal DTT Concentration | The required DTT concentration is application-specific. For complete reduction for applications like SDS-PAGE, 50-100 mM is often used, whereas 1-10 mM is typical for maintaining proteins in a reduced state. If reduction is incomplete, consider increasing the DTT concentration. A study on antibody reduction showed that increasing DTT concentration from 0.1 mM to 20 mM significantly increased the number of free thiols. |
| Incorrect pH | DTT is most effective at a pH above 7, with an optimal range of 7.1 to 8.0. The reducing power of DTT diminishes in acidic conditions because the reactive thiolate form is less prevalent. If your buffer is acidic, consider adjusting the pH or using an alternative reducing agent like TCEP, which is effective over a broader pH range. |
| Inadequate Temperature or Incubation Time | Increasing the temperature can enhance the efficiency of reduction. Incubating at 37°C or even 56°C can improve results. Similarly, extending the incubation time from 10-30 minutes up to an hour may be necessary. One study found that a 5-minute treatment at 70°C with 10 mM DTT was sufficient for complete reduction of disulfide bonds in several proteins. |
| Inaccessible Disulfide Bonds | Disulfide bonds buried within the protein's structure may be inaccessible to DTT. In such cases, reduction should be performed under denaturing conditions using agents like 6 M guanidinium hydrochloride, 8 M urea, or 1% SDS. |
| Re-oxidation of Sulfhydryl Groups | After reduction, the newly formed sulfhydryl groups can be re-oxidized, especially in the presence of oxygen. To prevent this, consider performing the reaction in an anaerobic environment or follow up the reduction with an alkylating agent like iodoacetamide to permanently block the free thiols. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DTT?
A1: The optimal pH range for DTT is between 7.1 and 8.0. Its reducing power decreases significantly in acidic conditions (below pH 7) because the protonated thiol group is not reactive.
Q2: How should I prepare and store DTT solutions?
A2: It is highly recommended to prepare DTT solutions fresh for each use to ensure maximum activity. To prepare a 1 M stock solution, dissolve 1.54 g of DTT in 10 mL of deionized water. Aliquot and store at -20°C.
Q3: Can DTT cause my protein to precipitate?
A3: Yes, if disulfide bonds are crucial for maintaining the structural integrity of your protein, their reduction by DTT can lead to protein unfolding and subsequent aggregation or precipitation. If you observe precipitation, you may need to optimize buffer conditions, such as pH and salt concentration, or perform the reduction at a lower protein concentration.
Q4: What are some common alternatives to DTT?
A4: Common alternatives include Tris(2-carboxyethyl)phosphine (TCEP) and β-mercaptoethanol (BME).
-
TCEP: More stable, odorless, and effective over a wider pH range, including acidic conditions. It is a stronger reducing agent than DTT.
-
BME: Also an effective reducing agent but is volatile, has a strong, unpleasant odor, and is generally less potent than DTT.
Q5: How can I remove DTT after the reduction reaction?
A5: DTT can be removed by dialysis or using a desalting column. This is often necessary if DTT interferes with downstream applications, such as nickel affinity chromatography (Ni-NTA).
Quantitative Data Summary
Table 1: Recommended DTT Concentrations for Various Applications
| Application | Recommended DTT Concentration | Reference(s) |
| Maintaining reduced proteins in solution | 1-10 mM | |
| Complete reduction for electrophoresis (SDS-PAGE) | 50-100 mM | |
| Reduction and alkylation for mass spectrometry | 5-10 mM | |
| Preventing protein aggregation | 1-10 mM | |
| Inactivating RNases | 1-10 mM |
Table 2: Effect of DTT Concentration and Temperature on Antibody Reduction
| DTT Concentration (mM) | Temperature (°C) | Incubation Time (min) | Thiols per Antibody | Reference(s) |
| 0.1 | 37 | 30 | ~0.4 | |
| 1 | 37 | 30 | ~1.2 | |
| 5 | 37 | 30 | ~5.4 | |
| 10 | 37 | 30 | ~7.0 | |
| 20 | 37 | 30 | ~8.0 | |
| 50 | 37 | 30 | ~8.0 | |
| 100 | 37 | 30 | ~8.0 | |
| 5 | 4 | 30 | N/A | |
| 5 | 25 | 30 | N/A | |
| 5 | 56 | 30 | N/A (Maximal effect observed) |
Experimental Protocols
Protocol 1: General Reduction of Protein Disulfide Bonds
-
Prepare a fresh 1 M DTT stock solution in deionized water.
-
Dissolve your protein in a suitable buffer with a pH between 7.1 and 8.0.
-
Add DTT to the protein solution to a final concentration of 1-10 mM.
-
Incubate the mixture for 15-30 minutes at room temperature or 37°C.
-
Proceed to your downstream application. If necessary, remove excess DTT via dialysis or a desalting column.
Protocol 2: Reduction and Alkylation of Proteins for Mass Spectrometry
-
Solubilize the protein in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating for 1 hour at 37°C.
-
Alkylate free thiols by adding iodoacetamide to a final concentration of 15-20 mM and incubating for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding a small amount of DTT.
-
Remove reagents using buffer exchange or dialysis before proceeding with enzymatic digestion.
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Affinity Purification with Biotin-PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the affinity purification of molecules using biotin-PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in biotin-PEG affinity purification?
Low yield in biotin-PEG affinity purification can stem from several factors throughout the experimental workflow. The most common issues include:
-
Inefficient Biotinylation: The target molecule may not be adequately labeled with the biotin-PEG linker.
-
Suboptimal Binding to Streptavidin Resin: Conditions may not be favorable for the interaction between the biotinylated molecule and the streptavidin-coated beads.
-
Loss of Target Molecule During Wash Steps: Wash conditions might be too stringent, leading to the elution of the target molecule along with non-specific binders.
-
Inefficient Elution: The conditions used to release the purified molecule from the resin may be inadequate, leaving a significant portion of the target bound to the beads.[1]
-
Protein Degradation: The target protein may be degraded by proteases present in the sample lysate.
Q2: How does the PEG linker length affect purification yield?
The polyethylene glycol (PEG) spacer arm between the biotin and the molecule of interest plays a crucial role in the efficiency of affinity purification.
-
Reduces Steric Hindrance: A PEG linker increases the distance between the biotin moiety and the target molecule, which can reduce steric hindrance and improve the accessibility of biotin to the binding pockets of streptavidin.[2] This is particularly important for large proteins or when the biotinylation site is located in a sterically hindered region.
-
Improves Solubility: PEG is hydrophilic and can increase the solubility of the biotinylated molecule, which can be beneficial for proteins that are prone to aggregation.[3]
-
Optimal Length is Application-Dependent: While longer PEG linkers can be advantageous, an excessively long linker is not always better. The optimal PEG linker length depends on the specific protein and the application. For instance, in one study, a PEG4 linker was found to provide the strongest interaction in a DNA intercalation model compared to shorter or longer PEG chains.[4] Shorter PEG linkers (e.g., PEG2-PEG12) are often used for general labeling, while longer linkers may be preferred in specific therapeutic applications.[5] It has been observed that for some surface binding applications, longer PEG linkers may not be optimal at low concentrations.
Q3: How can I assess the efficiency of my biotinylation reaction?
Verifying the success of the biotinylation step is critical before proceeding with affinity purification. Several methods can be used:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the degree of biotinylation. HABA binds to avidin/streptavidin, producing a color that can be measured. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.
-
Streptavidin Gel Shift Assay: Running the biotinylated protein on an SDS-PAGE gel and performing a Western blot using streptavidin-HRP will show a band for the biotinylated protein. A shift in the molecular weight compared to the unlabeled protein can sometimes be observed, depending on the size of the biotin-PEG linker and the number of biotin molecules incorporated.
-
Mass Spectrometry: For a precise determination of the number and location of biotin modifications, mass spectrometry analysis can be performed.
Q4: What are the key differences between various streptavidin-coated resins?
Streptavidin resins from different manufacturers can have varying characteristics that impact purification performance. Key differences include:
-
Bead Material and Size: Resins can be made of agarose or magnetic beads of various sizes. Magnetic beads are often preferred for smaller-scale purifications and pull-down assays due to their ease of handling.
-
Binding Capacity: The amount of biotinylated molecule that can be captured per volume of resin varies. This is often reported for free biotin or a specific biotinylated protein like BSA or IgG. It is important to note that the binding capacity for a large biotinylated protein will likely be lower than for free biotin due to steric hindrance.
-
Non-Specific Binding: The degree of non-specific binding can differ between resins. Some resins are treated to reduce non-specific interactions.
Troubleshooting Guides
Issue 1: Low or No Yield of Purified Product
| Possible Cause | Troubleshooting Step |
| Inefficient Biotinylation | Verify Biotinylation: Before starting the purification, confirm successful biotinylation using a HABA assay or a streptavidin-HRP Western blot. Optimize Biotin:Protein Molar Ratio: A 10-20 fold molar excess of biotin reagent over the protein is a common starting point. This may need to be optimized for your specific protein. Check Buffer Compatibility: Ensure the biotinylation reaction buffer is free of primary amines (e.g., Tris, glycine) which compete with the protein for the NHS-ester biotin. Use buffers like PBS or bicarbonate at pH 7.2-8.5. Reagent Quality: Use fresh, high-quality biotinylation reagents. NHS-esters are moisture-sensitive and can hydrolyze over time. |
| Poor Binding to Streptavidin Resin | Check Resin Capacity: Ensure you are not overloading the resin. Refer to the manufacturer's specifications for the binding capacity of your specific resin. Increase Incubation Time: Allow sufficient time for the biotinylated molecule to bind to the resin. Incubation for 1-2 hours at room temperature or overnight at 4°C is common. Optimize Binding Buffer: Ensure the pH and salt concentration of your binding buffer are optimal. Typically, a buffer at or near physiological pH (e.g., PBS) is used. |
| Loss of Target During Washing | Reduce Wash Stringency: If the target is being lost in the wash fractions, reduce the harshness of the wash buffer. This could involve decreasing the detergent concentration or salt concentration. Limit Number of Washes: Perform the minimum number of washes required to remove non-specific binders. |
| Inefficient Elution | Optimize Elution Conditions: The strong biotin-streptavidin interaction often requires harsh conditions for elution. See the "Elution Strategies" section and the corresponding table below for different options. Increase Elution Buffer Volume/Incubation Time: Use a larger volume of elution buffer and/or increase the incubation time to allow for more complete dissociation. |
Issue 2: High Background of Non-Specific Proteins
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding to Resin | Pre-clear Lysate: Incubate the cell lysate with unconjugated beads before adding it to the streptavidin beads to remove proteins that non-specifically bind to the bead matrix. Blocking: Block the streptavidin beads with a blocking agent like BSA or biotin before incubating with the lysate to saturate non-specific binding sites. Increase Wash Stringency: Increase the salt concentration (e.g., up to 500 mM NaCl) or add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to disrupt non-specific interactions. |
| Hydrophobic or Ionic Interactions | Modify Wash Buffer: Add agents to the wash buffer that disrupt non-specific interactions. For hydrophobic interactions, include non-ionic detergents. For ionic interactions, adjust the salt concentration. |
| Presence of Endogenously Biotinylated Proteins | Pre-clearing with Streptavidin Beads: Before adding your biotinylated bait, you can pre-clear the lysate with a small amount of streptavidin beads to remove endogenously biotinylated proteins. |
Quantitative Data Summary
Table 1: Comparison of Binding Capacities of Commercially Available Streptavidin Resins
| Resin Type | Supplier | Reported Binding Capacity (per mL of settled resin) |
| Streptavidin Agarose | Thermo Fisher Scientific | 1-3 mg biotinylated BSA |
| High Capacity Streptavidin Agarose | Thermo Fisher Scientific | ≥ 10 mg biotinylated BSA |
| Streptavidin Agarose Resin | UBPBio | >120 nmol of D-Biotin |
| Streptavidin Agarose Beads | GoldBio | >120 nmol of free biotin |
| High Capacity Streptavidin Resin | G-Biosciences | ≥15-30 µg biotin |
Note: Binding capacities are provided by the manufacturers and can vary depending on the biotinylated molecule and experimental conditions.
Table 2: Comparison of Common Elution Methods for Biotinylated Proteins
| Elution Method | Principle | Typical Conditions | Reported Efficiency | Advantages | Disadvantages |
| Competitive Elution | Excess free biotin competes for the binding sites on streptavidin. | 2-10 mM Biotin in a suitable buffer, pH 8.5-10.5. | >85% | Non-denaturing, preserves protein activity. | Can be slow and may require optimization of biotin concentration and pH. |
| Denaturing Conditions | Harsh reagents disrupt the streptavidin structure, releasing the biotinylated molecule. | 0.1 M Glycine-HCl, pH 2.5-2.8; 8M Guanidine-HCl, pH 1.5. | High | Rapid and effective. | Denatures the purified protein and the streptavidin resin. |
| Heat and Detergent | Heat and detergents weaken the biotin-streptavidin interaction. | 0.4% SDS, 25 mM Biotin, 95°C for 5 min. | 40-60% | Can be milder than strong denaturants. | May not be fully efficient and can still lead to some protein denaturation. |
| On-Bead Digestion | Proteases are used to cleave the target protein from the beads, leaving the biotinylated tag bound. | Trypsin digestion directly on the beads. | >90% for digestible proteins | Useful for downstream mass spectrometry analysis. | The purified protein is digested into peptides; potential for streptavidin contamination in the eluate. |
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of a Protein
This protocol provides a general procedure for labeling a protein with a biotin-PEG-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
Biotin-PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.
-
Prepare the Biotin Reagent: Immediately before use, dissolve the Biotin-PEG-NHS ester in an anhydrous solvent like DMSO or DMF to a stock concentration of 10-20 mM.
-
Biotinylation Reaction: Add the calculated volume of the biotin reagent stock solution to the protein solution to achieve a 10-20 fold molar excess of biotin over the protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column or by dialysis against a suitable storage buffer.
Protocol 2: Affinity Purification of a Biotinylated Protein
This protocol describes a general workflow for purifying a biotinylated protein using streptavidin agarose resin.
Materials:
-
Biotinylated protein sample (e.g., cell lysate)
-
Streptavidin agarose resin slurry
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (see Table 2 for options)
-
Microcentrifuge tubes or chromatography columns
Procedure:
-
Prepare the Streptavidin Resin: Resuspend the streptavidin resin slurry. Transfer the desired amount of slurry to a tube and wash the beads 2-3 times with Binding/Wash Buffer.
-
Bind the Biotinylated Protein: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Wash the Resin: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound molecules.
-
Elute the Purified Protein: Add the chosen Elution Buffer to the beads and incubate under the appropriate conditions (see Table 2).
-
Collect the Eluate: Pellet the beads and carefully collect the supernatant containing the purified protein.
-
Neutralization (if using low pH elution): If a low pH elution buffer was used, immediately neutralize the eluate by adding a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
Visualizations
Caption: General workflow for affinity purification.
Caption: Biotin-PEG linker interaction with streptavidin.
References
- 1. goldbio.com [goldbio.com]
- 2. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent with dual targeting of ferroptosis and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
Biotin-PEG4-S-S-acid stability in different buffer conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Biotin-PEG4-S-S-acid in various buffer conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the disulfide bond in this compound?
A1: The disulfide bond in this compound is the most chemically labile part of the molecule. Its stability is highly dependent on the pH of the buffer and the presence of reducing agents. In the absence of reducing agents, the disulfide bond is generally stable in neutral and acidic aqueous solutions. However, at alkaline pH (pH > 8), it can undergo hydrolysis, leading to cleavage of the linker.
Q2: How do reducing agents affect the stability of this compound?
A2: Reducing agents will cleave the disulfide bond, separating the biotin-PEG4 moiety from the carboxylic acid. Common laboratory reducing agents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and 2-mercaptoethanol (BME) will efficiently reduce the disulfide bond. The rate of cleavage depends on the concentration of the reducing agent, temperature, and pH.
Q3: What is the recommended pH range for working with this compound to maintain its integrity?
A3: To maintain the integrity of the disulfide bond, it is recommended to work within a pH range of 6.0-7.5. Under these conditions, the disulfide bond is relatively stable against hydrolysis.[1] For applications where cleavage of the disulfide bond is desired, a higher pH can facilitate the reaction with thiol-based reducing agents.
Q4: How does temperature affect the stability of the molecule?
A4: Higher temperatures can accelerate the rate of both disulfide bond reduction by reducing agents and alkaline hydrolysis. For long-term storage of the molecule in solution, it is recommended to keep it at 4°C or frozen at -20°C to -80°C.
Q5: Can I store this compound in a buffer solution?
A5: For short-term storage (hours to a few days), storing the compound in a slightly acidic to neutral buffer (pH 6.0-7.4) at 4°C is acceptable. For long-term storage, it is best to store the compound in its solid form, desiccated at -20°C, or as a stock solution in an anhydrous organic solvent like DMSO or DMF at -20°C or -80°C. Aqueous buffer solutions are not ideal for long-term storage due to the risk of hydrolysis and microbial growth.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biotin signal in downstream applications (e.g., Western blot, ELISA) | The disulfide bond may have been unintentionally cleaved. | - Ensure that no reducing agents (e.g., DTT, BME, TCEP) were present in any of your buffers. - Check the pH of all buffers used; avoid pH > 8.0 if cleavage is not desired. - If your protein of interest requires a reducing environment, consider using a non-cleavable linker. |
| Premature cleavage of the linker during a conjugation reaction. | The reaction buffer has a high pH or contains a reducing agent. | - Adjust the pH of your conjugation buffer to 7.0-7.5. - Use a fresh buffer and ensure all components are free of reducing agents. |
| Inconsistent results between experiments. | Instability of the this compound stock solution. | - Prepare fresh stock solutions of the reagent before each experiment. - If using a frozen stock solution in an organic solvent, ensure it is properly sealed to prevent moisture absorption and aliquot to avoid multiple freeze-thaw cycles. |
| Complete cleavage of the disulfide bond is not achieved when desired. | Insufficient concentration or activity of the reducing agent. | - Increase the concentration of the reducing agent (e.g., 10-50 mM DTT). - Increase the incubation time and/or temperature. For example, incubate at 37°C for 30-60 minutes. - TCEP is a more potent reducing agent than DTT and is effective over a wider pH range.[2] Consider using TCEP at a concentration of 5-20 mM. |
Stability Data Summary
The following table summarizes the expected stability of the disulfide bond in this compound under various buffer conditions based on general chemical principles of disulfide bonds.
| Buffer Condition | pH | Temperature | Reducing Agent | Expected Stability of Disulfide Bond |
| PBS | 7.4 | 4°C | None | Stable for short-term storage (days) |
| PBS | 7.4 | 25°C (Room Temp) | None | Moderately stable, risk of slow degradation over time |
| Tris Buffer | 8.5 | 25°C (Room Temp) | None | Susceptible to alkaline hydrolysis over time |
| Acetate Buffer | 5.0 | 25°C (Room Temp) | None | Generally stable |
| PBS | 7.4 | 25°C (Room Temp) | 10 mM DTT | Unstable, rapid cleavage expected (minutes to hours) |
| PBS | 7.4 | 25°C (Room Temp) | 5 mM TCEP | Unstable, very rapid cleavage expected (minutes) |
| Tris Buffer | 8.0 | 37°C | 20 mM DTT | Unstable, very rapid cleavage expected (minutes) |
Experimental Protocols
Protocol 1: Assessment of Disulfide Bond Stability in Different Buffers
This protocol allows for the qualitative assessment of the stability of the disulfide bond in this compound under various buffer conditions using SDS-PAGE.
Materials:
-
This compound conjugated to a protein (e.g., BSA)
-
Buffers of interest (e.g., PBS pH 7.4, Tris pH 8.5, Acetate buffer pH 5.0)
-
Reducing agent stock solution (e.g., 500 mM DTT)
-
Non-reducing SDS-PAGE sample buffer
-
Reducing SDS-PAGE sample buffer (containing DTT or BME)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus and reagents for streptavidin-HRP detection
Procedure:
-
Prepare solutions of the this compound-protein conjugate in the different buffers to be tested.
-
For each buffer condition, create two sets of samples: one with and one without the addition of a reducing agent.
-
Incubate the samples at the desired temperature (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0 hr, 1 hr, 4 hr, 24 hr).
-
At each time point, take an aliquot of each sample and mix it with non-reducing SDS-PAGE sample buffer.
-
As a control, take an aliquot of the initial conjugate and mix it with reducing SDS-PAGE sample buffer.
-
Run all samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with streptavidin-HRP to detect the biotinylated protein.
-
Analyze the results:
-
A single band corresponding to the intact conjugate in the non-reduced samples indicates a stable disulfide bond.
-
The appearance of a band at the molecular weight of the unconjugated protein and a decrease in the intensity of the conjugate band in the non-reduced samples indicate cleavage of the disulfide bond.
-
The reduced control sample will show the position of the unconjugated protein.
-
Protocol 2: Kinetic Analysis of Disulfide Bond Cleavage using Ellman's Reagent
This protocol provides a quantitative method to measure the rate of disulfide bond cleavage by monitoring the release of free thiols.
Materials:
-
This compound
-
Reducing agent of choice (e.g., DTT, TCEP)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) stock solution (e.g., 10 mM in DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of this compound in the reaction buffer.
-
Prepare a solution of the reducing agent in the reaction buffer.
-
In a cuvette, mix the this compound solution with the DTNB stock solution.
-
Initiate the reaction by adding the reducing agent to the cuvette and mix quickly.
-
Immediately start monitoring the absorbance at 412 nm over time.
-
The increase in absorbance at 412 nm is due to the formation of 2-nitro-5-thiobenzoate (TNB²⁻), which is produced when DTNB reacts with the free thiols generated from the cleavage of the disulfide bond.
-
The rate of the reaction can be calculated from the initial slope of the absorbance versus time plot, using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0).
Visualizations
References
Technical Support Center: Optimizing Streptavidin Pull-Down Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in streptavidin pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a streptavidin pull-down assay?
Non-specific binding in streptavidin pull-down assays can originate from several sources, leading to the co-purification of unwanted proteins and high background in downstream analyses. Key sources include:
-
Binding to the beads: Proteins can non-specifically adhere to the surface of the agarose or magnetic beads themselves through hydrophobic or electrostatic interactions.[1]
-
Binding to Streptavidin: Some proteins may have a natural affinity for streptavidin.
-
Binding to the Biotin Tag/Linker: Proteins might interact with the biotin tag or the linker arm used to attach it to the bait molecule.
-
Endogenous Biotinylated Proteins: Cell lysates naturally contain proteins that are endogenously biotinylated, which will be captured by streptavidin beads.[2]
-
Hydrophobic and Ionic Interactions: The inherent "stickiness" of some proteins can cause them to associate with the bait protein, the beads, or other captured proteins through weak, non-specific interactions.[1]
-
Carryover of Insoluble Proteins: Incomplete clarification of the cell lysate can result in the carryover of insoluble protein aggregates that can associate with the beads.[1]
Q2: Which type of beads, magnetic or agarose, is better for reducing non-specific binding?
Magnetic beads are often preferred for applications requiring high purity and ease of handling, as they generally exhibit lower non-specific binding compared to agarose beads. Their smooth, solid surface minimizes the entrapment of non-target proteins that can occur within the porous structure of agarose beads.
| Bead Type | Advantages for Reducing Non-Specific Binding | Disadvantages |
| Magnetic Beads | Lower non-specific binding due to a non-porous surface. | Lower binding capacity compared to agarose beads of the same volume. |
| Easier and faster washing steps, reducing the chance of protein loss and carryover. | Requires a magnetic rack for separation. | |
| Agarose Beads | High binding capacity due to a large, porous surface area. | Higher non-specific binding due to the porous structure. |
| Requires centrifugation for separation, which can be harsher on protein complexes and may lead to bead loss. |
Q3: What are the most common blocking agents and how do they compare?
The most common blocking agents are Bovine Serum Albumin (BSA), casein (often from non-fat dry milk), and fish gelatin. The choice of blocking agent can significantly impact the reduction of non-specific binding and should be optimized for the specific assay.
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A single purified protein, which can lead to clearer results with less cross-reactivity. | More expensive than non-fat dry milk. |
| Recommended for assays involving phosphorylated proteins. | Some antibodies may cross-react with BSA. | ||
| Non-fat Dry Milk (Casein) | 1-5% (w/v) | Inexpensive and readily available. | Contains endogenous biotin, which can interfere with streptavidin-biotin interactions. |
| Generally a very effective blocking agent. | Contains phosphoproteins (casein), which can cause high background when detecting phosphorylated proteins. | ||
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies. | May not be as effective as BSA or milk in all situations. |
| Does not contain biotin. |
Troubleshooting Guide
This guide addresses common issues related to high background and non-specific binding in a question-and-answer format.
Issue 1: High background in the "beads-only" negative control.
-
Q: I'm seeing many protein bands in my negative control where I only incubated the beads with the cell lysate (no biotinylated bait). What is causing this and how can I fix it?
-
A: This indicates that proteins are binding non-specifically to the streptavidin beads themselves. Here are several strategies to mitigate this:
-
Pre-clear the Lysate: Before the pull-down, incubate your cell lysate with unconjugated beads (e.g., plain agarose or magnetic beads) to remove proteins that have a high affinity for the bead matrix.
-
Optimize Blocking: Ensure you are adequately blocking the streptavidin beads. Incubate the beads with a blocking agent like 1-3% BSA for at least 30-60 minutes at 4°C before adding your biotinylated bait.
-
Increase Wash Stringency: Enhance the stringency of your wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100). Perform at least 3-5 wash steps.
-
Transfer Beads to a New Tube: During the final wash step, transfer the beads to a fresh microcentrifuge tube to avoid eluting proteins that have non-specifically bound to the tube walls.
-
-
Issue 2: Similar protein bands in both the experimental and negative control pull-downs.
-
Q: My experimental pull-down (with biotinylated bait) and my negative control (e.g., with a non-biotinylated bait or no bait) look very similar on a gel. How do I increase the specificity?
-
A: This suggests that the observed interactions are not specific to your biotinylated bait. Consider the following optimizations:
-
Check for Endogenous Biotinylated Proteins: Your lysate contains naturally biotinylated proteins. To address this, you can perform a pre-clearing step by incubating the lysate with free streptavidin beads to deplete these proteins before proceeding with your pull-down.
-
Increase Wash Buffer Stringency: As with high background in the beads-only control, increasing the salt and/or detergent concentration in your wash buffers can help disrupt weak, non-specific interactions. It is often necessary to empirically determine the optimal concentrations that preserve your specific interaction while eliminating non-specific ones.
-
Decrease the Amount of Lysate: Using too much total protein can overwhelm the system and increase the likelihood of non-specific interactions. Try reducing the amount of cell lysate used in the pull-down.
-
Reduce Incubation Time: A shorter incubation time between the lysate and the bait-bound beads may reduce non-specific binding. However, this needs to be balanced with allowing sufficient time for the specific interaction to occur.
-
-
Quantitative Data Summary
While direct quantitative comparisons of different blocking and washing conditions are highly dependent on the specific proteins and cell types used, the following tables provide recommended starting concentrations and their qualitative effects on reducing non-specific binding.
Table 1: Comparison of Washing Buffer Additives
| Additive | Recommended Concentration Range | Effect on Non-Specific Binding |
| Salt (NaCl or KCl) | 150 - 500 mM | Increasing salt concentration helps to disrupt non-specific electrostatic interactions. Concentrations around 150 mM are physiological, while higher concentrations increase stringency. |
| Tween-20 | 0.05 - 0.1% (v/v) | A non-ionic detergent that reduces non-specific hydrophobic interactions. |
| Triton X-100 | 0.1 - 1% (v/v) | A non-ionic detergent, generally considered slightly harsher than Tween-20, also effective at reducing hydrophobic interactions. |
| NP-40 | 0.1 - 0.5% (v/v) | A non-ionic detergent commonly used in lysis and wash buffers to minimize non-specific protein binding. |
Experimental Protocols
Protocol 1: Streptavidin Pull-Down Assay with Reduced Non-Specific Binding
This protocol provides a general workflow for a streptavidin pull-down assay, incorporating steps to minimize non-specific binding.
1. Bead Preparation and Blocking: a. Resuspend the streptavidin magnetic beads in their storage buffer by vortexing. b. Transfer the desired volume of bead slurry to a fresh microcentrifuge tube. c. Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant. d. Wash the beads by resuspending them in 1 mL of ice-cold Wash Buffer (e.g., PBS with 0.1% Tween-20). Pellet the beads on the magnetic rack and discard the supernatant. Repeat this wash step twice for a total of three washes. e. After the final wash, resuspend the beads in 500 µL of Blocking Buffer (e.g., Wash Buffer containing 1% BSA). f. Incubate for 30-60 minutes at 4°C with gentle rotation.
2. Bait Immobilization: a. Pellet the blocked beads on a magnetic rack and remove the blocking buffer. b. Resuspend the beads in 200 µL of Binding Buffer (e.g., PBS with 0.05% Tween-20) containing your biotinylated bait protein. c. Incubate for 1-2 hours at 4°C with gentle rotation. d. Pellet the beads on a magnetic rack and save the supernatant to check for unbound bait if desired. e. Wash the beads three times with 1 mL of ice-cold Wash Buffer to remove unbound bait.
3. Protein Pull-Down: a. After the final wash, resuspend the bait-bound beads in your pre-cleared cell lysate (see Protocol 2). b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
4. Washing: a. Pellet the beads on a magnetic rack and remove the lysate (this is the flow-through). b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and incubate for 5 minutes at 4°C with gentle rotation before pelleting. c. During the final wash, transfer the bead slurry to a new, clean microcentrifuge tube.
5. Elution: a. After the final wash and removal of the supernatant, add an appropriate volume (e.g., 20-50 µL) of elution buffer. Elution can be achieved by:
- Competitive Elution: Incubating with a high concentration of free biotin (e.g., 2-10 mM) in PBS for 30-60 minutes at room temperature.
- Denaturing Elution: Resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
Protocol 2: Pre-Clearing Cell Lysate with Unconjugated Beads
This protocol should be performed before the main pull-down incubation (Step 3 in Protocol 1).
-
Prepare unconjugated magnetic or agarose beads by washing them three times with 1 mL of ice-cold Lysis Buffer.
-
After the final wash, resuspend the beads in their original volume of Lysis Buffer to create a 50% slurry.
-
Add 20-30 µL of the 50% bead slurry to your cell lysate.
-
Incubate for 30-60 minutes at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (for agarose) or on a magnetic rack (for magnetic beads).
-
Carefully transfer the supernatant (the pre-cleared lysate) to a fresh, pre-chilled tube. This lysate is now ready for use in the pull-down assay.
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: General experimental workflow for a streptavidin pull-down assay.
References
how to confirm successful biotinylation with Biotin-PEG4-S-S-acid
Welcome to the technical support center for Biotin-PEG4-S-S-acid. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals confirm successful biotinylation of their molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a biotinylation reagent used to attach a biotin label to proteins or other molecules with available primary amine groups (-NH₂), such as the side chain of lysine residues. The reagent has three key components:
-
Biotin: A small vitamin that binds with extremely high affinity to avidin and streptavidin, forming the basis for detection and purification.[1]
-
PEG4 (Polyethylene Glycol) Spacer: A hydrophilic spacer arm that increases the water solubility of the reagent and the resulting labeled molecule.[2][3] This helps to reduce aggregation of biotinylated proteins and minimizes steric hindrance when binding to streptavidin.[4][5]
-
S-S (Disulfide) Bond: A cleavable linker that allows the biotin tag to be removed from the target molecule using reducing agents. This is particularly useful for eluting the purified protein from streptavidin affinity resins without using harsh, denaturing conditions.
The "acid" part of the name refers to a carboxylic acid group, which is typically activated (e.g., as an NHS-ester) to react efficiently with primary amines, forming a stable amide bond.
Q2: How can I confirm that my protein has been successfully biotinylated?
Several methods can be used to confirm successful biotinylation, ranging from qualitative to highly quantitative. The choice of method depends on the required level of detail and available equipment.
| Method | Principle | Result Type | Pros | Cons |
| HABA Assay | Colorimetric assay where biotin displaces HABA dye from an avidin complex, causing a measurable decrease in absorbance at 500 nm. | Quantitative | Fast, inexpensive, provides molar substitution ratio. | Requires removal of all free biotin; less sensitive for very dilute samples. |
| Streptavidin Gel Shift Assay | Biotinylated protein is incubated with streptavidin. The resulting complex has a higher molecular weight, causing it to migrate slower ("shift") on an SDS-PAGE gel. | Qualitative / Semi-Quantitative | Simple, visual confirmation, requires standard lab equipment. | May not detect low levels of biotinylation; shift can be ambiguous for very large proteins. |
| Western Blot | Biotinylated proteins are detected on a membrane using a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) followed by a chemiluminescent or colorimetric substrate. | Qualitative / Semi-Quantitative | High sensitivity, high specificity. | More time-consuming than a gel shift assay. |
| Mass Spectrometry (MS) | Directly measures the mass increase corresponding to the addition of the biotin tag. Tandem MS (MS/MS) can identify the exact site of modification. | Quantitative & Definitive | Provides precise mass confirmation and site of labeling. | Requires specialized equipment and expertise; can be expensive. |
| ELISA | Biotinylated protein is captured on a plate and detected with streptavidin-enzyme conjugates. | Quantitative | High-throughput, sensitive. | Requires optimization of coating and detection conditions. |
Q3: What is the purpose of the S-S (disulfide) bond and how do I cleave it?
The disulfide bond in the linker is a critical feature that makes the biotinylation reversible. After capturing the biotinylated protein on a streptavidin-coated support (e.g., beads), you can release the protein by cleaving this bond, leaving the biotin tag attached to the support. This allows for the gentle elution of your target protein, preserving its structure and function, which is often compromised by harsh elution methods.
To cleave the disulfide bond, incubate your sample with a reducing agent. Common conditions include:
-
Dithiothreitol (DTT): 50 mM DTT for 30 minutes at 50°C or for 2 hours at room temperature.
-
TCEP (Tris(2-carboxyethyl)phosphine): 20-50 mM TCEP for 1 hour at 37°C.
-
2-Mercaptoethanol (BME): Can also be used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal in Confirmation Assays | 1. Incompatible Reaction Buffer: The presence of primary amines (e.g., Tris, glycine) in the protein buffer competes with the labeling reaction. | Solution: Buffer exchange your protein into an amine-free buffer like PBS or HEPES (pH 7-9) before starting the reaction. |
| 2. Degraded Biotinylation Reagent: The NHS-ester is moisture-sensitive and can hydrolyze over time, rendering it inactive. | Solution: Equilibrate the reagent to room temperature before opening. Prepare the stock solution in a dry solvent like DMSO or DMF immediately before use. | |
| 3. Insufficient Molar Excess of Biotin: The ratio of biotin reagent to protein was too low to achieve detectable labeling. | Solution: Increase the molar excess of the biotin reagent. For proteins at 2-10 mg/mL, a ≥12-fold molar excess is a good starting point. | |
| Inaccurate HABA Assay Results | 1. Presence of Free Biotin: Unreacted biotin in the sample will displace HABA, leading to an overestimation of protein biotinylation. | Solution: It is critical to remove all non-reacted biotin after the labeling reaction. Use dialysis or a desalting column for buffer exchange. |
| 2. Incompatible Buffer: Buffers containing potassium can cause precipitation in some HABA assay kits. | Solution: Ensure the final sample is in a recommended buffer, such as PBS. | |
| 3. Sample Concentration Out of Range: The biotin concentration in the sample is outside the linear range of the assay (typically 2-16 µM). | Solution: Test several dilutions of your sample to ensure the reading falls within the assay's linear range. | |
| No Band Shift in Gel Shift Assay | 1. Low Degree of Labeling: The mass increase from a single biotin tag may not be sufficient to cause a visible shift, especially for large proteins. | Solution: Try to increase the biotin-to-protein molar ratio in the labeling reaction. Confirm biotinylation with a more sensitive method like a Western blot. |
| 2. Insufficient Streptavidin: Not enough streptavidin was added to bind to all biotinylated protein molecules. | Solution: Add a slight molar excess of streptavidin relative to the estimated amount of biotinylated protein. | |
| Difficulty Eluting Protein from Streptavidin Resin | 1. Incomplete Cleavage: The reducing agent was not active, or the incubation time/temperature was insufficient. | Solution: Prepare fresh reducing agent solution. Ensure incubation is carried out for the recommended time and at the correct temperature (e.g., 50 mM DTT, 2 hours at RT). |
Experimental Protocols & Visualizations
Experimental Workflow Overview
The general process involves preparing the protein, performing the biotinylation reaction, purifying the conjugate to remove excess biotin, and finally, confirming the success of the labeling.
References
issues with Biotin-PEG4-S-S-acid solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG4-S-S-acid, focusing on issues related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a biotinylation reagent used to attach a biotin label to other molecules.[1][2] It features a biotin group for strong binding to streptavidin or avidin, a polyethylene glycol (PEG4) spacer to increase hydrophilicity and reduce steric hindrance, and a carboxylic acid group for conjugation to primary amines using activators like EDC or HATU.[1][2] A key feature is the disulfide (S-S) bond within the spacer arm, which allows the biotin label to be cleaved from the target molecule using reducing agents like DTT. This makes it particularly useful for applications such as affinity purification.
Q2: What is the general solubility of this compound?
A2: this compound is generally described as being soluble in water, as well as in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The presence of the hydrophilic PEG linker significantly enhances its aqueous solubility compared to non-PEGylated biotin compounds.
Q3: Why is the PEG linker important for solubility?
A3: The polyethylene glycol (PEG) chain is highly hydrophilic, which means it readily interacts with water molecules. Incorporating a PEG spacer into the biotinylation reagent increases the overall water solubility of the molecule and any molecule it is conjugated to. This can help prevent aggregation of labeled proteins in solution.
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: While it has water solubility, the recommended and most reliable method is to first dissolve the reagent in a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution. This stock solution is then added in a small volume to the aqueous reaction buffer to achieve the final desired concentration. This method ensures complete dissolution and minimizes the risk of precipitation.
Q5: What factors can influence the solubility of this compound in my experiment?
A5: Several factors can affect solubility, including:
-
pH of the aqueous buffer: The carboxylic acid group's charge state is pH-dependent, which can influence solubility.
-
Buffer composition and ionic strength: High salt concentrations can sometimes lead to "salting out" and reduce the solubility of PEGylated compounds.
-
Concentration: Attempting to create a very high concentration in an aqueous buffer directly may exceed its solubility limit.
-
Temperature: Solubility of solids in liquids generally increases with temperature, although this should be balanced with the stability of the reagent and the target molecule.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
| Symptom | Possible Cause | Suggested Solution |
| The compound does not dissolve completely in the organic solvent (DMSO, DMF). | The reagent may have absorbed moisture, which can affect its solubility and reactivity. | Ensure the reagent is stored properly at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use fresh, anhydrous grade DMSO or DMF. |
| The compound precipitates when the organic stock solution is added to the aqueous buffer. | The final concentration in the aqueous buffer is too high, exceeding the solubility limit. | Decrease the final concentration of the this compound in the reaction. Prepare a more dilute stock solution or add a smaller volume of the stock solution. |
| The percentage of organic solvent in the final aqueous solution is too high, potentially causing the target molecule (e.g., protein) to precipitate. | Keep the final concentration of the organic solvent (e.g., DMSO) low in the aqueous buffer, typically below 10%. Some sources suggest keeping it under 5%. | |
| The pH or composition of the aqueous buffer is not optimal for solubility. | Adjust the pH of the buffer. For carboxylic acids, a pH above its pKa will result in a charged carboxylate group, which is generally more water-soluble. Try adjusting the pH to be slightly alkaline (e.g., pH 7.5-8.5). |
Issue 2: Solution Becomes Cloudy or Shows Precipitation During the Reaction
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture becomes turbid over time. | Aggregation of the biotinylated target molecule. Biotin itself is relatively hydrophobic, and high levels of biotinylation can decrease the solubility of the target protein. | The PEG spacer is designed to mitigate this, but at very high labeling ratios, aggregation can still occur. Reduce the molar excess of the biotinylation reagent in the reaction to achieve a lower degree of labeling. |
| The stability of the compound or the target molecule is compromised under the reaction conditions. | Ensure the reaction buffer is appropriate for the target molecule's stability. If heating, consider if this is affecting the stability of your components. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature before opening to prevent moisture condensation.
-
Prepare Solvent: Use fresh, anhydrous-grade DMSO or DMF.
-
Dissolution: Add the appropriate volume of the organic solvent to the vial to create a stock solution of a known concentration (e.g., 10 mg/mL or 20 mM).
-
Mixing: Vortex the vial thoroughly to ensure the compound is completely dissolved.
-
Usage: This stock solution should be prepared fresh immediately before use for conjugation reactions. Do not store stock solutions in organic solvents for extended periods unless you are certain of their stability under those conditions.
Protocol 2: General Procedure for Biotinylating a Protein with this compound
-
Buffer Preparation: Prepare your protein in an amine-free buffer at a pH between 7.2 and 8.0, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine are not recommended as they will compete in the reaction.
-
Prepare Stock Solution: Immediately before starting the conjugation, prepare a stock solution of this compound in DMSO or DMF as described in Protocol 1.
-
Activation (if using the 'acid' form): For the carboxylic acid to react with primary amines on the protein, it must be activated. Add a fresh solution of a carbodiimide activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to the protein solution. The addition of N-hydroxysuccinimide (NHS) or Sulfo-NHS can improve the efficiency of the reaction.
-
Conjugation: Add the calculated amount of the this compound stock solution to the activated protein solution. The volume of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to quench any unreacted reagent.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis or using a desalting column.
Visual Guides
Caption: A flowchart for troubleshooting solubility issues.
Caption: Key components of this compound.
References
Technical Support Center: Optimizing Biotin-PEG4-S-S-acid Conjugation
Welcome to the technical support center for Biotin-PEG4-S-S-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and optimize your conjugation protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the conjugation of this compound to amine-containing molecules.
Q1: What is the general principle behind this compound conjugation?
A1: this compound is a biotinylation reagent that contains a terminal carboxylic acid group. Unlike NHS-ester based biotinylation reagents that directly react with primary amines, this reagent requires a two-step activation process to become reactive towards amines. First, the carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step forms a more stable NHS-ester intermediate. This intermediate then readily reacts with primary amines (e.g., on a protein or other molecule) to form a stable amide bond, effectively conjugating the biotin label.
Q2: My conjugation efficiency is very low. What are the possible causes and solutions?
A2: Low conjugation efficiency can stem from several factors. Here's a troubleshooting guide:
| Possible Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Ensure the activation step is performed in an amine-free buffer with a slightly acidic pH, ideally between 4.5 and 5.5. MES buffer is a common choice.[1] The reaction of NHS-activated molecules with primary amines is most efficient at a pH of 7-8.[2] |
| Hydrolysis of Activated Reagent | Prepare EDC and NHS solutions immediately before use. These reagents are moisture-sensitive and can hydrolyze, rendering them inactive.[2] Use anhydrous DMSO or DMF to dissolve the this compound. |
| Presence of Competing Amines or Carboxyls in Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will compete with the reaction.[3] If your sample is in such a buffer, perform a buffer exchange into a suitable buffer like PBS or MES prior to conjugation. |
| Suboptimal Molar Ratios of Reagents | The molar ratio of EDC and NHS/Sulfo-NHS to the this compound, and the ratio of the biotin reagent to your target molecule are critical. A molar excess of the activating agents and the biotin reagent is generally recommended. Optimization may be required for your specific application. |
| Protein Polymerization | EDC can crosslink proteins by reacting with both carboxyl and amine groups on the protein surface. To minimize this, use a large molar excess of the biotin reagent over the protein.[1] Alternatively, consider a two-step conjugation where the this compound is first activated and then added to the protein solution. |
Q3: I am observing precipitation of my protein after the conjugation reaction. Why is this happening and what can I do?
A3: Protein precipitation can occur due to a few reasons:
-
Over-biotinylation: Excessive modification of the protein surface can alter its solubility. To address this, reduce the molar excess of the this compound in your reaction.
-
Protein Cross-linking: As mentioned in the previous point, EDC can cause protein polymerization. Using a two-step conjugation protocol or increasing the molar excess of the biotin reagent can help mitigate this issue.
-
Solvent Incompatibility: If you are using a high concentration of an organic solvent like DMSO or DMF to dissolve the biotin reagent, it might cause your protein to precipitate. Ensure the final concentration of the organic solvent in the reaction mixture is compatible with your protein's stability.
Q4: How can I remove unreacted this compound and byproducts after the conjugation?
A4: It is crucial to remove unreacted biotin and reaction byproducts to avoid interference in downstream applications. Common methods include:
-
Dialysis: Effective for larger molecules like proteins.
-
Desalting Columns/Size Exclusion Chromatography: A faster alternative to dialysis for buffer exchange and removal of small molecules.
-
Centrifugal Filtration Devices: Useful for concentrating the sample while simultaneously removing small molecules.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing your this compound conjugation. Note that these are starting recommendations and may require further optimization for your specific application.
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 5.5 | Optimal for EDC/NHS activation of the carboxylic acid. MES buffer is recommended. |
| Conjugation pH | 7.0 - 8.0 | Optimal for the reaction of the activated NHS-ester with primary amines. PBS is a suitable buffer. |
| Incubation Time (Activation) | 15 - 30 minutes | At room temperature. |
| Incubation Time (Conjugation) | 2 hours to overnight | At room temperature. Shorter incubation times (e.g., 30-60 minutes) at room temperature or 2 hours on ice have also been reported for NHS-ester reactions. |
| Molar Excess (EDC:Biotin-PEG-acid) | 1.1:1 to 5:1 or higher | Optimization is often necessary. |
| Molar Excess (NHS:Biotin-PEG-acid) | 1.1:1 to 5:1 or higher | A common molar ratio for EDC to Sulfo-NHS is 1:2. |
| Molar Excess (Biotin-PEG-acid:Protein) | 5:1 to 20:1 or higher | Highly dependent on the number of available amines on the target molecule and the desired degree of labeling. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is designed to minimize protein polymerization by activating the biotin reagent separately before adding it to the protein solution.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-5.5
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Protein to be labeled in Conjugation Buffer
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. Do not store these solutions.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired volume of the 10 mM this compound stock solution with Activation Buffer.
-
Add the 100 mM EDC and 100 mM NHS stock solutions to achieve the desired molar excess (e.g., 1.1 to 5-fold molar excess over the biotin reagent).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Add the activated biotin reagent mixture directly to your protein solution in Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Remove unreacted biotin and byproducts by passing the reaction mixture through a desalting column or by dialyzing against PBS.
-
Visualizations
Caption: Workflow for the two-step conjugation of this compound.
Caption: Reaction mechanism for EDC/NHS-mediated biotinylation.
References
alternative reducing agents for cleaving Biotin-PEG4-S-S-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and protocols for cleaving the disulfide bond in Biotin-PEG4-S-S-acid and similar reagents.
Frequently Asked Questions (FAQs)
Q1: What are the common reducing agents for cleaving the disulfide bond in this compound?
The most common method for cleaving disulfide bonds is through reduction.[1] This is typically achieved using thiol-based reducing agents like Dithiothreitol (DTT) and 2-mercaptoethanol (BME), or thiol-free phosphine-based agents like Tris(2-carboxyethyl)phosphine (TCEP).[2] DTT has long been a standard choice due to its potent reducing capabilities.[3][4] TCEP, however, has emerged as a superior alternative in many applications due to its stability, effectiveness over a wider pH range, and lack of odor.[3]
Q2: What is the best alternative to DTT and why?
Tris(2-carboxyethyl)phosphine (TCEP) is widely considered the best and most effective alternative to DTT for most applications. TCEP is a potent, odorless, and versatile thiol-free reducing agent that offers several distinct advantages over DTT.
Key advantages of TCEP include:
-
Stability: TCEP is significantly more resistant to air oxidation, giving it a longer shelf-life in solution compared to DTT.
-
Wide pH Range: TCEP is effective over a broad pH range of 1.5 to 8.5, whereas DTT's reducing power is limited to pH values above 7. TCEP is notably more effective than DTT at pH levels below 8.0.
-
Odorless: Unlike DTT and BME which have a strong, unpleasant sulfur smell, TCEP is odorless, improving the laboratory environment.
-
Irreversible Reduction: The reduction of disulfides by TCEP is irreversible, which helps drive the reaction to completion.
-
Compatibility: TCEP does not contain a thiol group, so it generally does not interfere with downstream sulfhydryl-reactive cross-linking reactions, such as maleimide conjugations. This often removes the need for its removal prior to subsequent experimental steps.
Q3: Are there other alternatives to DTT and TCEP?
While DTT and TCEP are the most prominent, other reducing agents can be used, though they are often less effective or have more significant drawbacks.
-
2-Mercaptoethanol (BME): A common thiol-based reductant, but it is less potent than DTT and requires higher concentrations. It is also volatile and has a strong, unpleasant odor.
-
Sodium Borohydride (NaBH₄): A non-thiol reducing agent that can reduce disulfide bonds.
-
Dithiobutylamine (DTBA): A dithiol reported to reduce disulfide bonds in proteins and small molecules faster than DTT at neutral pH.
For most applications involving biotin-S-S linkers, TCEP remains the most robust and convenient alternative to DTT.
Comparative Summary of Reducing Agents
The table below summarizes the key characteristics of the two most common reducing agents, DTT and TCEP, to help you select the appropriate one for your experiment.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Type | Thiol-based | Thiol-free phosphine-based |
| Effective pH Range | > 7.0 | 1.5 - 8.5 |
| Stability | Prone to air oxidation; less stable in solution. | Highly resistant to air oxidation; more stable. |
| Odor | Strong, unpleasant sulfur odor. | Odorless. |
| Reaction | Reversible | Irreversible and stoichiometric. |
| Downstream Compatibility | Must be removed before maleimide labeling. Reduces metals in IMAC columns. | Generally does not require removal. Does not reduce metals in IMAC. |
| Storage | More stable with metal chelators (e.g., EGTA). | Less stable in the presence of metal chelators. Unstable in phosphate buffers. |
Visual Guides
Decision Workflow: Choosing a Reducing Agent
The following diagram provides a simple decision-making framework to help you choose between DTT and TCEP based on your experimental conditions.
Caption: Decision tree for selecting between TCEP and DTT.
General Workflow for Disulfide Bond Cleavage
This workflow outlines the key steps from sample preparation to analysis after cleaving the Biotin-PEG4-S-S bond.
Caption: Standard workflow for cleaving biotin-S-S linkers.
Experimental Protocol: Cleavage with TCEP
This protocol provides a general method for cleaving this compound from a protein conjugate using TCEP. Optimization may be required depending on the specific protein and application.
Materials:
-
Biotinylated protein sample in an appropriate buffer (e.g., PBS, Tris, HEPES). Avoid phosphate buffers if preparing a TCEP stock solution for long-term storage.
-
TCEP Hydrochloride (TCEP-HCl)
-
Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
Desalting column (optional, for TCEP removal)
Procedure:
-
Prepare TCEP Stock Solution:
-
Dissolve TCEP-HCl in water or a suitable buffer to create a 0.5 M stock solution. Note that aqueous solutions of TCEP are acidic (pH ~2.5).
-
For immediate use, the pH can be adjusted as needed. If using TCEP in PBS, prepare the working solution immediately before use as TCEP is less stable in phosphate buffers at neutral pH.
-
For storage, aliquot the stock solution and store at -20°C.
-
-
Prepare Protein Sample:
-
Ensure the biotinylated protein is dissolved in the desired reaction buffer at a known concentration.
-
-
Initiate the Reduction Reaction:
-
Add the TCEP stock solution to the protein sample to a final concentration of 10-50 mM. A 10- to 100-fold molar excess of reducing agent over the protein is a common starting point.
-
For example, to cleave the linker on a protein captured on streptavidin beads, an elution buffer containing 20 mM TCEP can be used.
-
Gently mix the solution.
-
-
Incubate:
-
Incubate the reaction mixture for 30-60 minutes at room temperature (RT) or 37°C.
-
For most applications, cleavage is rapid and can be complete in under 30 minutes.
-
-
Downstream Processing:
-
The reduced sample is now ready for analysis.
-
If excess TCEP interferes with subsequent steps, it can be removed using a desalting column (size-exclusion chromatography).
-
Troubleshooting Guide
Problem: Incomplete cleavage of the disulfide bond.
| Possible Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the molar excess of the reducing agent (e.g., TCEP or DTT) relative to the biotinylated molecule. A concentration of 20-50 mM is often effective. |
| Suboptimal Reaction Conditions | Ensure the buffer pH is optimal for your chosen agent (pH >7 for DTT, pH 1.5-8.5 for TCEP). Increase the incubation time (e.g., to 60 minutes) or temperature (e.g., to 37°C or 50°C) to enhance reaction efficiency. |
| Oxidized Reducing Agent | DTT is particularly susceptible to oxidation. Always prepare fresh DTT solutions immediately before use. TCEP is more stable but can degrade in phosphate buffers. |
| Inaccessible Disulfide Bond | The disulfide bond may be sterically hindered or buried within a folded protein structure. Consider adding a denaturant (e.g., 6 M urea, 0.5% SDS) to the reaction buffer to unfold the protein and increase accessibility. |
Problem: Protein aggregation after reduction.
| Possible Cause | Recommended Solution |
| Protein Unfolding | The cleavage of structurally important disulfide bonds can lead to protein unfolding and subsequent aggregation. |
Problem: Re-formation of disulfide bonds after cleavage.
| Possible Cause | Recommended Solution |
| Oxidation of Free Thiols | In an aerobic environment, the newly formed free thiol (-SH) groups can be re-oxidized, leading to the reformation of the disulfide bond, especially after the reducing agent is removed. |
References
Validation & Comparative
A Head-to-Head Comparison: Biotin-PEG4-S-S-acid vs. Biotin-PEG4-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is paramount for the success of applications ranging from affinity purification to targeted drug delivery. This guide provides an in-depth, objective comparison of two prominent amine-reactive biotinylation reagents: the cleavable Biotin-PEG4-S-S-acid and the stable Biotin-PEG4-NHS ester. We will delve into their chemical properties, reaction mechanisms, and experimental considerations, supported by structured data and detailed protocols to inform your selection process.
At the core of their difference lies the reactive group that targets primary amines on proteins and other biomolecules. Biotin-PEG4-NHS ester comes pre-activated with an N-hydroxysuccinimide (NHS) ester, enabling a direct, one-step conjugation. In contrast, this compound possesses a terminal carboxylic acid, requiring a two-step activation process, typically with EDC and NHS, before it can react with amines. A key feature of the this compound is its disulfide bond, which allows for the cleavage of the biotin tag under reducing conditions, a critical advantage in applications requiring the gentle elution of captured biomolecules.
Chemical Properties and Structure
A clear understanding of the physicochemical properties of these reagents is the first step in selecting the appropriate tool for your experimental needs. The inclusion of a hydrophilic PEG4 (polyethylene glycol) spacer in both molecules enhances water solubility and reduces steric hindrance, which can improve the accessibility of the biotin moiety to avidin or streptavidin.[1]
| Property | This compound | Biotin-PEG4-NHS ester |
| Molecular Formula | C26H46N4O9S3[2] | C25H40N4O10S[3] |
| Molecular Weight | 654.9 g/mol [2] | 588.67 g/mol [3] |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) |
| Cleavability | Cleavable (Disulfide bond) | Non-cleavable |
| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF |
| Storage | Store at -20°C | Store at -20°C, desiccated |
Reaction Mechanisms: A Tale of One vs. Two Steps
The fundamental difference in the application of these two reagents lies in their reaction pathways with primary amines, such as the side chain of lysine residues or the N-terminus of a protein.
Biotin-PEG4-NHS ester offers a straightforward, one-step biotinylation process. The NHS ester reacts efficiently with primary amines at a physiological to slightly alkaline pH (7-9) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.
This compound , on the other hand, requires a two-step conjugation process. The carboxylic acid is first activated with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a more stable amine-reactive NHS ester intermediate. This intermediate then reacts with a primary amine on the target molecule to form a stable amide bond.
Performance Comparison: Stability, Efficiency, and Application
The choice between these two reagents often comes down to a trade-off between convenience, stability, and the specific requirements of the downstream application.
| Feature | This compound (with EDC/NHS) | Biotin-PEG4-NHS ester |
| Reaction Steps | Two-step (activation and conjugation) | One-step (direct conjugation) |
| Reagent Stability | Carboxylic acid is highly stable. Activated intermediate has limited stability in aqueous solution. | NHS ester is moisture-sensitive and prone to hydrolysis. |
| Control over Reaction | Allows for quenching of EDC before adding the amine-containing molecule, which can reduce unwanted protein-protein crosslinking. | Higher risk of protein polymerization if the protein has both amines and carboxyls. |
| Reaction Efficiency | Efficiency is dependent on the efficiency of the EDC/NHS activation step. | Generally high efficiency, but can be reduced by hydrolysis of the NHS ester. |
| Cleavability | Yes , disulfide bond can be cleaved with reducing agents like DTT. | No , forms a stable, permanent amide bond. |
| Key Advantage | Reversibility : Allows for the gentle elution of biotinylated molecules from avidin/streptavidin supports. | Simplicity and Speed : Ready-to-use reagent for direct biotinylation. |
| Ideal Applications | Affinity purification, pull-down assays where recovery of the native protein is desired, mass spectrometry-based proteomics. | ELISA, Western blotting, immunohistochemistry, flow cytometry, and other applications where a stable biotin label is required. |
Experimental Protocols
Below are generalized protocols for protein biotinylation using both reagents. It is crucial to optimize the molar ratio of the biotinylation reagent to the protein for each specific application.
Protocol 1: Protein Biotinylation with Biotin-PEG4-NHS Ester
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
Biotin-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a calculated molar excess of the biotin reagent stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent and byproducts using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Protein Biotinylation with this compound
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 2-Mercaptoethanol and Hydroxylamine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare this compound Solution: Dissolve the this compound in the Activation Buffer.
-
Activation of Carboxylic Acid: Add EDC (e.g., final concentration of 2 mM) and NHS (e.g., final concentration of 5 mM) to the this compound solution. Incubate for 15 minutes at room temperature.
-
Quench EDC (Optional but Recommended): To prevent cross-reaction with the protein's carboxyl groups, quench the unreacted EDC by adding 2-mercaptoethanol.
-
Conjugation Reaction: Add the activated and quenched biotin reagent solution to the protein solution in the Coupling Buffer.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Stop the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purification: Purify the biotinylated protein from excess reagents and byproducts using a desalting column or dialysis.
Protocol 3: Cleavage of the Disulfide Bond
Materials:
-
Biotinylated protein (conjugated with this compound)
-
Reducing agent (e.g., Dithiothreitol (DTT), 2-Mercaptoethanol (BME), or TCEP)
-
Buffer (e.g., PBS)
Procedure:
-
Prepare Reducing Solution: Prepare a solution of the reducing agent in a suitable buffer. A common concentration for DTT is 50 mM.
-
Cleavage Reaction: Incubate the biotinylated protein with the reducing solution. Incubation times can vary, for example, 30-60 minutes at 37°C or 2 hours at room temperature with 50mM DTT.
-
Further Processing: The now-cleaved protein can be separated from the biotin-containing fragment and the streptavidin/avidin support for downstream analysis.
Experimental Workflow: Affinity Purification with a Cleavable Linker
The primary advantage of this compound is realized in applications like affinity purification. The ability to cleave the biotin tag allows for the gentle elution of the target protein and its binding partners, preserving their integrity for subsequent analyses such as mass spectrometry.
Conclusion
Both this compound and Biotin-PEG4-NHS ester are powerful tools for the biotinylation of proteins and other biomolecules. The choice between them is dictated by the specific experimental goals.
-
Biotin-PEG4-NHS ester is the reagent of choice for applications requiring a simple, rapid, and stable biotin label, such as in various immunoassays. Its one-step procedure makes it highly convenient.
-
This compound provides the invaluable feature of cleavability. This makes it the superior option for affinity purification and pull-down assays where the recovery of the intact, unmodified target molecule is critical for downstream analysis. While it requires a two-step conjugation process, the added control and the ability to gently elute the target often outweigh the additional steps.
By carefully considering the requirements of your experimental design and the properties of each reagent outlined in this guide, you can make an informed decision to achieve optimal results in your research.
References
- 1. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Biotinylation Reagents for Protein Analysis
For researchers, scientists, and drug development professionals, the choice between cleavable and non-cleavable biotinylation reagents is a critical decision that can significantly impact the outcome of experiments ranging from affinity purification to complex proteomic analyses. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to facilitate an informed choice for your specific research needs.
The fundamental difference between cleavable and non-cleavable biotinylation reagents lies in the linker arm that connects the biotin molecule to the reactive group that targets the protein of interest. Non-cleavable reagents form a permanent, stable bond, which is ideal for applications where the biotin tag's presence does not interfere with downstream processes. In contrast, cleavable reagents incorporate a linker with a labile bond—such as a disulfide bridge, an acid-sensitive group, or a photocleavable moiety—allowing for the removal of the biotin tag after its purpose, typically affinity capture, has been served.[1][2] This release of the native, unmodified protein is a key advantage in many modern proteomic workflows.[1]
Performance Comparison: A Quantitative Look
The primary advantage of cleavable biotinylation reagents is the ability to recover the target protein in its native state, free from the potentially interfering biotin molecule. This is particularly crucial for downstream applications such as mass spectrometry, where the presence of the biotin tag can complicate data analysis, or in functional assays where the tag might hinder activity.
Experimental data from comparative studies consistently demonstrate the superior performance of cleavable reagents in proteomic analyses, particularly those involving mass spectrometry. For instance, studies comparing acid-cleavable (e.g., DADPS-biotin) and non-cleavable biotin-alkyne reagents in BONCAT (biorthogonal non-canonical amino acid tagging) experiments have shown that the cleavable reagent leads to the identification and quantification of over 50% more newly synthesized proteins.[3][4] This significant increase in protein identifications highlights the enhanced sensitivity achievable with cleavable systems.
Here is a summary of quantitative data from studies comparing the performance of cleavable and non-cleavable biotinylation reagents in mass spectrometry-based proteomics:
| Performance Metric | Cleavable Reagent (DADPS-Biotin-Alkyne) | Non-Cleavable Reagent (Biotin-PEG-Alkyne) | Reference |
| Identified AHA Peptides (TMT Labeling) | >60% more than non-cleavable | Baseline | |
| Identified and Quantified Proteins | >50% more than non-cleavable | Baseline | |
| Enrichment Efficiency | Outperforms other methods | Lower |
DADPS: dialkoxydiphenylsilane; AHA: azidohomoalanine; TMT: tandem mass tag. Data is derived from studies using advanced proteomic techniques where direct comparison was performed.
Another study comparing a disulfide-containing cleavable reagent (Sulfo-NHS-SS-Biotin) with a non-cleavable counterpart (Sulfo-NHS-Biotin) for peptide analysis by LC-MS/MS found that the cleavable reagent resulted in a higher percentage of biotinylated peptides identified (88% for cleavable vs. 76% for non-cleavable on average).
Experimental Workflows and Methodologies
The choice between a cleavable and non-cleavable reagent dictates the workflow for affinity purification and subsequent analysis. Below are generalized experimental protocols for protein biotinylation and purification using both types of reagents.
General Protein Biotinylation Protocol (Amine-Reactive NHS Esters)
-
Protein Preparation: Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-8.0. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.
-
Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent (cleavable or non-cleavable) in an anhydrous organic solvent like DMSO or DMF, and then dilute it into the reaction buffer.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein. Incubate the reaction for 30 minutes to 1 hour at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Biotin: Remove unreacted biotin reagent by dialysis against PBS or by using a desalting column.
Affinity Purification and Elution/Cleavage
1. Non-Cleavable Reagent Workflow:
-
Binding: Incubate the biotinylated protein sample with streptavidin-conjugated agarose or magnetic beads for 30-60 minutes at room temperature with gentle mixing.
-
Washing: Wash the beads several times with a suitable buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the streptavidin beads using harsh, denaturing conditions, such as boiling in SDS-PAGE sample buffer or using buffers with high concentrations of free biotin, low pH, or denaturing agents. This step often results in the denaturation of the target protein.
2. Cleavable Reagent Workflow (Disulfide Linker Example):
-
Binding: Follow the same binding and washing steps as for the non-cleavable workflow.
-
Cleavage and Elution: To release the captured protein, incubate the beads in a buffer containing a reducing agent, such as 50 mM dithiothreitol (DTT) or 10 mM TCEP, for 30-60 minutes at room temperature. The reducing agent will cleave the disulfide bond in the linker arm, releasing the protein from the biotin-streptavidin complex. The eluted protein is now free of the biotin tag and in a more native state.
Visualizing the Workflows
To better illustrate the differences in the experimental procedures, the following diagrams outline the key steps for both cleavable and non-cleavable biotinylation workflows.
Caption: Workflow for non-cleavable biotinylation.
References
- 1. brefeldin-a.com [brefeldin-a.com]
- 2. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Influence of PEG Spacer Length on Biotinylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) spacer for biotinylation is a critical step that can significantly impact experimental outcomes. The length of the PEG spacer arm in a biotinylation reagent plays a pivotal role in modulating the accessibility of the biotin moiety for binding to avidin or streptavidin, influencing the solubility of the labeled molecule, and minimizing steric hindrance. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific application.
The fundamental principle behind using a PEG spacer is to create physical distance between the biotin molecule and the molecule it is attached to. This separation is crucial for overcoming the steric hindrance that can occur when the biotin-binding pocket of streptavidin or avidin is obstructed by the proximity of the labeled protein or surface.[1] Furthermore, the hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated molecule, which can prevent aggregation and improve performance in aqueous buffers.[2][3][]
Comparing PEG Spacer Lengths: A Data-Driven Overview
The choice of PEG spacer length involves a trade-off between maximizing biotin accessibility and other experimental factors. While a longer spacer can more effectively overcome steric hindrance, some studies suggest that an excessively long spacer might lead to a decrease in the amount of specifically adsorbed streptavidin on a functionalized surface.[5] The optimal length is therefore application-dependent.
Below is a summary of commercially available Biotin-PEG-NHS esters with varying spacer lengths, highlighting their key quantitative properties.
| Compound | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Characteristics & Applications |
| Biotin-NHS Ester | 341.38 | 13.5 | No PEG spacer; suitable for applications with minimal steric hindrance. |
| Biotin-PEG4-NHS Ester | 588.67 | 29 | Short PEG spacer; improves solubility and reduces some steric hindrance. Often used as a PEGylated alternative to traditional long-chain biotin reagents. |
| Biotin-PEG10-NHS Ester | 853.0 | ~52.5 | Medium-length PEG spacer; offers a balance between spacer length and reagent size. |
| Biotin-PEG12-NHS Ester | 941.1 | Not specified | Longer PEG spacer; provides increased flexibility and distance to overcome significant steric hindrance. |
| Biotin-PEG24-NHS Ester | 1469.72 | Not specified | Very long PEG spacer; used in applications requiring maximum separation between the biotin and the labeled molecule. |
Note: The spacer arm length for Biotin-PEG10-NHS ester is an approximation based on the known lengths of other PEG spacers.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for common applications of biotinylation with PEG spacers.
I. Protein Biotinylation using Biotin-PEG-NHS Ester
This protocol describes the labeling of a generic protein with a Biotin-PEG-NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
Biotin-PEGn-NHS Ester (e.g., Biotin-PEG4-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS Ester in DMF or DMSO to a concentration of 10 mM.
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved Biotin-PEGn-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester.
-
Purification: Remove unreacted biotinylation reagent and byproducts by size exclusion chromatography (desalting column) or dialysis.
-
Storage: Store the biotinylated protein under conditions optimal for the unlabeled protein.
II. Enzyme-Linked Immunosorbent Assay (ELISA) with Biotinylated Antibody
This protocol outlines a direct ELISA using a biotinylated primary antibody and streptavidin-HRP for detection.
Materials:
-
Antigen-coated microplate
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Biotinylated primary antibody with a PEG spacer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 0.2M H2SO4)
-
Microplate reader
Procedure:
-
Blocking: Block the antigen-coated wells with Blocking Buffer for 1 hour at 37°C.
-
Incubation with Biotinylated Antibody: Wash the plate with Wash Buffer. Add the diluted biotinylated primary antibody to the wells and incubate for 1 hour at 37°C. The optimal dilution should be determined empirically.
-
Incubation with Streptavidin-HRP: Wash the plate. Add the diluted Streptavidin-HRP conjugate to the wells and incubate for 1 hour at 37°C.
-
Substrate Reaction: Wash the plate. Add TMB Substrate Solution to each well and incubate in the dark for 20 minutes at 37°C.
-
Stopping and Reading: Stop the reaction by adding Stop Solution. Read the absorbance at 450 nm using a microplate reader.
Visualizing the Impact of PEG Spacers
Diagrams can help to conceptualize the role of PEG spacers in biotinylation and subsequent detection assays.
Caption: Workflow for protein biotinylation using an NHS-ester-activated PEG reagent.
Caption: A longer PEG spacer can mitigate steric hindrance for improved streptavidin binding.
Conclusion
The selection of a PEG spacer for biotinylation is not a one-size-fits-all decision. Shorter PEG spacers can be effective in many applications and offer the advantage of a smaller modification to the target molecule. However, for applications involving large proteins, complex surfaces, or where steric hindrance is a known issue, longer PEG spacers are invaluable for ensuring efficient biotin-streptavidin interaction. By carefully considering the quantitative data and experimental context, researchers can select the optimal Biotin-PEGn-NHS ester to achieve reliable and reproducible results in their assays.
References
A Comparative Guide to Validating Protein-Protein Interactions: Biotin-PEG4-S-S-acid and Alternatives
In the intricate landscape of cellular signaling and function, the interactions between proteins are fundamental. For researchers in drug discovery and the broader scientific community, robust validation of these protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides an objective comparison of a versatile chemical tool, Biotin-PEG4-S-S-acid, with other established methods for PPI validation. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
The Role of this compound in PPI Validation
This compound is a chemical crosslinker that facilitates the capture and identification of interacting proteins. Its structure is key to its utility:
-
Biotin: A small molecule with an exceptionally high affinity for streptavidin, enabling efficient purification of biotinylated molecules.
-
PEG4 (Polyethylene glycol): A flexible, hydrophilic spacer arm that minimizes steric hindrance and reduces non-specific binding.
-
S-S (Disulfide bond): A cleavable linker that allows for the release of captured proteins from the streptavidin beads under mild reducing conditions, which is advantageous for downstream analysis by mass spectrometry.
-
Acid: Typically an NHS ester, which reacts with primary amines (like the side chain of lysine residues) on proteins, forming a stable amide bond.
This reagent is employed in pull-down assays where a "bait" protein is biotinylated and used to capture its interacting "prey" proteins from a cell lysate. The entire complex is then purified using streptavidin-coated beads.
Comparison of PPI Validation Methods
The validation of PPIs can be approached through various techniques, each with its own set of advantages and limitations. Here, we compare the this compound pull-down assay with two widely used alternatives: Co-immunoprecipitation (Co-IP) and Proximity-dependent Biotin Identification (BioID).
| Feature | This compound Pull-Down | Co-immunoprecipitation (Co-IP) | Proximity-dependent Biotin Identification (BioID) |
| Principle | In vitro chemical crosslinking of a purified "bait" protein to capture "prey" proteins from a lysate. | In vivo or in vitro capture of a target protein and its interactors using a specific antibody. | In vivo enzymatic biotinylation of proximal proteins by a promiscuous biotin ligase fused to a protein of interest. |
| Interaction Type | Primarily stable and direct interactions that are present in the lysate. | Captures stable interactions within a protein complex. | Captures both stable and transient or proximal interactions in a living cell. |
| Requirement | Purified, biotinylated "bait" protein. | A specific, high-affinity antibody against the target protein. | A genetically engineered cell line expressing the bait protein fused to a biotin ligase. |
| Cleavability | Yes, the disulfide bond allows for elution without harsh denaturants. | Elution often requires denaturing conditions, which can co-elute antibody fragments. | Not applicable for elution, as biotinylated proteins are directly digested for MS analysis. |
| In vivo context | No, interactions are captured from a cell lysate. | Can be performed with endogenous proteins, preserving the in vivo context to some extent. | Yes, labeling occurs within living cells, providing a snapshot of interactions in their native environment. |
| Labeling Radius | Not applicable. | Not applicable. | Approximately 10 nm. |
Quantitative Performance Insights
Direct quantitative comparisons in a single system are often study-dependent. However, general performance trends have been reported:
| Method | Number of Identified Interactors | Strengths in Quantification |
| Biotin Pull-Down (Cleavable Linker) | A study comparing a cleavable crosslinker to a non-cleavable one for labeling proteins in a cell lysate found that the cleavable linker yielded a higher number of protein identifications. | The use of cleavable linkers can simplify mass spectrometry data analysis and reduce background, potentially leading to more confident identifications. |
| Co-immunoprecipitation (Co-IP) | The number of identified interactors is highly dependent on the antibody specificity and the abundance of the target protein and its partners. | When coupled with quantitative mass spectrometry (e.g., SILAC or TMT labeling), Co-IP can be used to compare interaction strengths under different conditions. |
| BioID | Generally identifies a larger number of candidate interactors compared to affinity purification methods like Co-IP. This is attributed to its ability to capture transient and proximal interactions. | Provides a semi-quantitative readout of proximity. When combined with quantitative proteomics, it can reveal dynamic changes in protein localization and interaction networks. |
Experimental Protocols
Protocol 1: PPI Validation using this compound Pull-Down
This protocol outlines the general steps for biotinylating a bait protein, performing a pull-down assay, and preparing the sample for mass spectrometry.
A. Biotinylation of the Bait Protein
-
Protein Preparation: Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in an anhydrous organic solvent like DMSO to a stock concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the biotin reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted biotin reagent using a desalting column or dialysis.
B. Pull-Down Assay
-
Cell Lysis: Prepare a cell lysate from your experimental system using a non-denaturing lysis buffer containing protease inhibitors.
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them three times with the lysis buffer.
-
Bait Immobilization: Incubate the biotinylated bait protein with the prepared streptavidin beads for 1 hour at 4°C with gentle rotation to immobilize the bait.
-
Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Interaction Capture: Add the cell lysate to the beads with the immobilized bait protein and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (3-5 times) with lysis buffer to remove unbound proteins.
C. Elution and Sample Preparation for Mass Spectrometry
-
Elution: Elute the captured proteins by incubating the beads in a buffer containing a reducing agent (e.g., 50 mM DTT or 10% β-mercaptoethanol) for 30 minutes at 37°C. This will cleave the disulfide bond in the this compound linker.
-
Sample Preparation: The eluted proteins can then be subjected to in-solution or in-gel trypsin digestion, followed by desalting and analysis by LC-MS/MS.
Protocol 2: Co-immunoprecipitation (Co-IP)
This protocol provides a general workflow for performing a Co-IP experiment.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing NP-40 or Triton X-100) with protease and phosphatase inhibitors.
-
Pre-clearing: (Optional but recommended) Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Protocol 3: Proximity-dependent Biotin Identification (BioID)
This protocol outlines the key steps for a BioID experiment.
-
Vector Construction and Cell Line Generation: Clone the gene of interest into a vector containing a promiscuous biotin ligase (e.g., BirA*) to create a fusion protein. Generate a stable cell line expressing this fusion protein.
-
Expression and Biotin Labeling: Induce the expression of the fusion protein and supplement the cell culture medium with 50 µM biotin for 16-24 hours to initiate promiscuous biotinylation of proximal proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., using a RIPA buffer containing SDS) to solubilize all proteins and stop the biotinylation reaction.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture all biotinylated proteins.
-
Washing: Perform stringent washes to remove non-biotinylated proteins. This often includes washes with high salt buffers and detergents.
-
On-Bead Digestion: The captured biotinylated proteins are typically digested with trypsin directly on the streptavidin beads.
-
Mass Spectrometry: The resulting peptides are then analyzed by LC-MS/MS to identify the biotinylated proteins.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each PPI validation technique.
Caption: Workflow for PPI validation using this compound pull-down.
Caption: General workflow for Co-immunoprecipitation (Co-IP).
Caption: Workflow for Proximity-dependent Biotin Identification (BioID).
Conclusion
The choice of method for validating protein-protein interactions depends on the specific biological question, the nature of the interaction (stable vs. transient), and the available resources.
-
This compound pull-down assays are a powerful in vitro tool, particularly advantageous due to the cleavable linker which facilitates sample preparation for mass spectrometry. They are well-suited for confirming suspected interactions and identifying components of stable complexes when a purified bait protein is available.
-
Co-immunoprecipitation remains a gold-standard technique, especially for validating interactions with endogenous proteins in a more physiological context, provided a high-quality antibody is available.
-
BioID offers the unique advantage of capturing transient and proximal interactions within a living cell, providing a broader and more dynamic view of the protein's interactome.
For a comprehensive understanding of a protein's interaction network, a combination of these orthogonal approaches is often the most powerful strategy. By carefully considering the strengths and weaknesses of each method, researchers can confidently validate protein-protein interactions and accelerate their drug discovery and development efforts.
On-Bead vs. In-Solution: A Comparative Guide to Peptide Digestion for Mass Spectrometry Following Streptavidin Elution
For researchers in proteomics and drug development, the efficient analysis of proteins enriched via biotin-streptavidin affinity purification is critical. A key decision in this workflow is the method of enzymatic digestion used to generate peptides for mass spectrometry (MS). This guide provides an objective comparison of two common approaches: on-bead digestion and in-solution digestion after elution. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the optimal method for your research needs.
Executive Summary
The choice between on-bead and in-solution digestion depends on the specific experimental goals, with each method offering distinct advantages and disadvantages. In-solution digestion methods, particularly those involving elution with denaturants like SDS followed by a cleanup procedure such as Filter-Aided Sample Preparation (FASP), generally yield a higher number of identified proteins and peptides[1]. However, on-bead digestion offers a streamlined workflow with fewer steps, reducing potential sample loss and handling time[2][3]. A significant drawback of on-bead digestion is the potential for contamination with streptavidin-derived peptides, which can interfere with the analysis of low-abundance proteins[4][5].
Comparative Data
The following tables summarize quantitative data from studies comparing the performance of on-bead and various in-solution digestion techniques.
| Digestion Method | Type | Number of Proteins Quantified | Number of Peptides Identified | Reference |
| ABC | On-bead | 1011 | ~3500 | |
| TFE | On-bead | 1180 | ~4000 | |
| Urea | In-solution (Elution) | 1636 | ~6000 | |
| SDS-FASP | In-solution (Elution) | 1586 | ~6500 | |
| SDS-gel | In-solution (Elution) | 1267 | ~5500 |
Table 1: Comparison of Protein and Peptide Identifications. Data from a study comparing different digestion methods for affinity purification-mass spectrometry analysis of the RelA interactome. The in-solution methods (Urea, SDS-FASP) generally identified more proteins and peptides than the on-bead methods (ABC, TFE).
| Method | Key Advantage | Key Disadvantage |
| On-Bead Digestion | Faster workflow, fewer handling steps. | Potential for high streptavidin peptide contamination. Beads may hinder enzyme access to proteins. |
| In-Solution Digestion | Generally higher protein/peptide yield. Less streptavidin contamination if elution is efficient. | More complex and time-consuming workflow. Potential for sample loss during elution and cleanup steps. |
Table 2: Qualitative Comparison of On-Bead and In-Solution Digestion.
Experimental Workflows
The following diagrams illustrate the typical workflows for on-bead and in-solution digestion.
Caption: On-Bead Digestion Workflow.
Caption: In-Solution Digestion Workflow.
Detailed Experimental Protocols
Below are representative protocols for both on-bead and in-solution digestion, compiled from multiple sources.
On-Bead Digestion Protocol
This protocol is a generalized procedure and may require optimization for specific applications.
-
Washing:
-
After binding the biotinylated proteins, wash the streptavidin beads three times with 1 mL of wash buffer (e.g., 50 mM ammonium bicarbonate).
-
After the final wash, carefully remove all supernatant.
-
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 10 mM DTT in 50 mM ammonium bicarbonate.
-
Incubate at 56°C for 30 minutes with shaking.
-
Cool the sample to room temperature.
-
Add 100 µL of 55 mM iodoacetamide in 50 mM ammonium bicarbonate and incubate for 20 minutes in the dark at room temperature.
-
-
Digestion:
-
Add sequencing-grade modified trypsin to the bead slurry (e.g., 1 µg per 50 µL of bead slurry).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the beads and carefully transfer the supernatant containing the digested peptides to a new tube.
-
To improve recovery, perform a second elution by adding 100 µL of a solution like 60% acetonitrile/1% formic acid to the beads, incubate for 5 minutes, centrifuge, and combine the supernatants.
-
-
Sample Preparation for MS:
-
Acidify the pooled supernatant with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptides using C18 spin tips or an equivalent method before LC-MS/MS analysis.
-
In-Solution Digestion Protocol (SDS Elution and FASP)
This protocol is adapted from methods that have shown high protein identification rates.
-
Elution:
-
After washing the streptavidin beads, add 50 µL of Laemmli loading buffer (containing SDS) with 10 mM DTT to the beads.
-
Heat the sample at 75-95°C for 10 minutes to elute the bound proteins.
-
Use a magnet to pellet the beads and carefully transfer the supernatant (eluate) to a new tube.
-
-
Filter-Aided Sample Preparation (FASP):
-
Add 200 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5 to the eluate in a 30 kDa molecular weight cutoff filter unit.
-
Centrifuge at 14,000 x g for 15 minutes.
-
Add 200 µL of 8 M urea buffer and centrifuge again. Discard the flow-through.
-
Add 100 µL of 50 mM iodoacetamide in 8 M urea buffer and incubate for 20 minutes in the dark. Centrifuge for 10 minutes.
-
Wash the filter unit twice with 100 µL of 8 M urea buffer and twice with 100 µL of 50 mM ammonium bicarbonate.
-
-
Digestion:
-
Add 40 µL of 50 mM ammonium bicarbonate with trypsin (enzyme-to-protein ratio of 1:50 to 1:100) to the filter.
-
Incubate overnight at 37°C.
-
-
Peptide Collection:
-
Place the filter unit in a new collection tube.
-
Add 40 µL of 50 mM ammonium bicarbonate and centrifuge for 10 minutes.
-
Add 50 µL of 0.5 M NaCl and centrifuge for 10 minutes.
-
Combine the collected flow-throughs containing the peptides.
-
-
Sample Preparation for MS:
-
Acidify the peptide solution with formic acid.
-
Desalt using C18 spin tips prior to LC-MS/MS analysis.
-
Mitigating Streptavidin Contamination
A major challenge with on-bead digestion is the co-digestion of streptavidin, which can lead to a high abundance of streptavidin-derived peptides in the final sample. These peptides can suppress the ionization of lower-abundance peptides from the proteins of interest. Strategies to address this include:
-
Protease-Resistant Streptavidin: Chemical modification of lysine and arginine residues on streptavidin can render it resistant to trypsin digestion, significantly reducing contamination.
-
Alternative Elution Methods: Using elution buffers with excess biotin and heat can release biotinylated proteins, though this may be inefficient and require harsh conditions incompatible with downstream analysis without cleanup.
-
Data Analysis: Using an exclusion list in the mass spectrometer settings can prevent the fragmentation of known streptavidin peptide masses.
Conclusion
The choice between on-bead and in-solution digestion for the MS analysis of peptides eluted from streptavidin beads is a critical step that can significantly impact the outcome of a proteomics experiment. While in-solution digestion methods, particularly those incorporating SDS elution and FASP, often result in a greater number of protein identifications, the simplicity and speed of on-bead digestion make it an attractive alternative. Researchers should carefully consider their experimental priorities, such as the desired depth of proteome coverage versus sample throughput and the potential for streptavidin contamination, when selecting a digestion strategy. For studies aiming to identify a broad range of interactors, including those of low abundance, an in-solution approach is generally recommended. For more focused applications or when sample handling time is a major constraint, on-bead digestion, ideally with measures to reduce streptavidin contamination, can be a highly effective method.
References
- 1. Quantitative assessment of the effects of trypsin digestion methods on affinity purification-mass spectrometry-based protein-protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smbp.espci.fr [smbp.espci.fr]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Derivatization of Affinity Matrices Provides Protection from Tryptic Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biotin-PEG4-S-S-acid vs. Photo-Cleavable Biotin Linkers for Affinity Purification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal cleavable biotinylation reagent for their experimental needs.
In the realm of affinity purification, the ability to efficiently capture and subsequently release a target molecule is paramount. Cleavable biotin linkers have emerged as indispensable tools, enabling the gentle elution of biotinylated molecules from streptavidin resins and mitigating the harsh conditions often required to disrupt the strong biotin-streptavidin interaction. This guide provides a detailed comparison of two widely used classes of cleavable linkers: the chemically cleavable Biotin-PEG4-S-S-acid and the light-inducible photo-cleavable (PC) biotin linkers.
At a Glance: Key Differences and Performance Metrics
The choice between a disulfide-based linker and a photo-cleavable linker hinges on the specific requirements of the experiment, including the nature of the target molecule, downstream applications, and available equipment. Below is a summary of their core characteristics and performance data gleaned from various studies.
| Feature | This compound (Disulfide Linker) | Photo-Cleavable (PC) Biotin Linkers |
| Cleavage Mechanism | Reduction of a disulfide bond | Photolysis of a nitrobenzyl or similar photolabile group |
| Cleavage Reagents | Dithiothreitol (DTT), TCEP, β-mercaptoethanol | UV light (typically 340-365 nm) |
| Cleavage Conditions | Mild, but requires addition of chemical reducing agents | Reagent-free, but requires UV irradiation |
| Cleavage Efficiency | Generally high, but can be influenced by accessibility of the disulfide bond | High, often exceeding 80-90% with optimized light exposure[1][2] |
| Potential Side Reactions | Reduction of native disulfide bonds in proteins, potential for disulfide exchange[1][3] | Photodamage to sensitive biomolecules, generation of reactive byproducts[1] |
| Compatibility | Broadly compatible with many biomolecules | May not be suitable for light-sensitive proteins or compounds |
In-Depth Analysis: Performance and Applications
Cleavage Efficiency and Yield
Both disulfide and photo-cleavable linkers can achieve high cleavage efficiencies. For instance, studies have shown that photo-cleavable linkers based on the ortho-nitrobenzyl group can be fully photolyzed within 5 minutes of UV exposure. Similarly, disulfide linkers can be efficiently cleaved with reducing agents, with some studies reporting over 98% cleavage under optimized conditions. However, the efficiency of disulfide cleavage can be hampered by steric hindrance around the disulfide bond. In a comparative study of five cleavable biotin tags, an acid-cleavable linker outperformed both photocleavable and reduction-cleavable tags in terms of enrichment efficiency and identification yield in a peptide-centric chemoproteomic workflow.
Specificity and Potential for Off-Target Effects
A significant advantage of photo-cleavable linkers is the high selectivity of light-induced cleavage, which minimizes the need for additional chemical reagents that could interfere with downstream analysis. Conversely, the reducing agents used to cleave disulfide linkers, such as DTT, can also reduce native disulfide bonds within proteins, potentially altering their structure and function. Furthermore, disulfide-based probes have been observed to undergo disulfide exchange with thiol-containing compounds, which can compromise the integrity of the linker.
Downstream Application Compatibility
Western Blotting: Both types of linkers are compatible with western blotting. After cleavage, the released protein can be detected using standard protocols. It is important to ensure complete removal of the biotin tag before probing with streptavidin-HRP to avoid background signal.
Mass Spectrometry: Both linkers are amenable to mass spectrometry-based proteomics. Photo-cleavable linkers offer the advantage of leaving behind a small, predictable mass modification on the target peptide after cleavage, which can aid in identification. Disulfide linkers, after reduction, also result in a defined mass change. However, the presence of reducing agents in the sample may require additional cleanup steps before mass spectrometry analysis. Comparative proteomic studies have demonstrated that different cleavable linkers can lead to variations in the number of identified peptides, highlighting the importance of selecting the appropriate linker for the specific proteomic workflow.
Visualizing the Workflows
To better understand the practical application of these linkers, the following diagrams illustrate the key steps in a typical affinity purification workflow.
Caption: A generalized workflow for affinity purification using cleavable biotin linkers.
Caption: Comparison of disulfide and photocleavage mechanisms.
Experimental Protocols
Protein Biotinylation with this compound (NHS Ester)
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a pH of 7.2-8.0 (e.g., PBS).
-
Reagent Preparation: Immediately before use, dissolve the Biotin-PEG4-S-S-NHS ester in an organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add the biotinylation reagent to the protein solution at a desired molar excess (typically 12- to 20-fold molar excess).
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.
-
Quenching and Purification: Remove excess, non-reacted biotinylation reagent by dialysis or using a desalting column.
Affinity Purification and Cleavage of Disulfide-Linked Biotinylated Proteins
-
Binding: Incubate the biotinylated protein sample with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation.
-
Washing: Wash the beads three to five times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elution (Cleavage): To cleave the disulfide bond, incubate the beads with a solution containing 50 mM DTT for 30 minutes at 50°C or 2 hours at room temperature.
-
Sample Collection: Collect the supernatant containing the released protein for downstream analysis.
Protein Biotinylation with a Photo-Cleavable Biotin Linker (NHS Ester)
The protocol for biotinylation with a photo-cleavable biotin-NHS ester is similar to the one described for the disulfide linker, involving dissolution of the protein and reagent, reaction, and purification.
Affinity Purification and Photocleavage of Biotinylated Proteins
-
Binding and Washing: Follow the same binding and washing steps as described for the disulfide linker.
-
Elution (Photocleavage): Resuspend the beads in a minimal volume of a suitable elution buffer (e.g., PBS). Transfer the bead suspension to a UV-transparent plate or tube.
-
UV Irradiation: Irradiate the sample with a 365 nm UV lamp at a low intensity (e.g., 1-5 mW/cm²) for 5-30 minutes. Optimization of the irradiation time may be necessary.
-
Sample Collection: Pellet the beads and collect the supernatant containing the photoreleased protein.
Conclusion and Recommendations
The choice between this compound and photo-cleavable biotin linkers is application-dependent.
This compound is a robust and cost-effective choice for many standard affinity purification applications. Its primary drawback is the potential for off-target reduction of protein disulfide bonds by the cleaving agent.
Photo-cleavable biotin linkers offer a more controlled and reagent-free cleavage method, making them ideal for applications where the integrity of protein disulfide bonds is critical or where the introduction of reducing agents could interfere with downstream assays. However, researchers should consider the potential for photodamage to sensitive biomolecules and the need for a UV light source.
For sensitive applications such as quantitative proteomics, it is advisable to perform pilot experiments to determine the optimal linker and cleavage conditions that provide the highest yield and purity with minimal side effects. As linker technology continues to evolve, new cleavable moieties with improved properties are continuously being developed, offering researchers an expanding toolbox for their purification needs.
References
Disulfide-Based Cleavable Linkers in Proteomics: A Comparative Guide
In the landscape of proteomics research, cleavable linkers are indispensable tools for applications ranging from affinity purification-mass spectrometry (AP-MS) to chemical cross-linking. Among these, disulfide-based linkers stand out for their unique properties. This guide provides an objective comparison of disulfide-based cleavable linkers with other common alternatives, supported by experimental data and detailed methodologies.
The Advantage of a Gentle Release
The primary advantage of disulfide linkers lies in their susceptibility to cleavage under mild reducing conditions.[1][] This is a stark contrast to other linkers that may require harsh chemicals or conditions for cleavage. The disulfide bond (S-S) is stable under physiological pH but can be readily cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3][4] This gentle cleavage is crucial for preserving the integrity of protein structures and delicate post-translational modifications (PTMs), which can be compromised by harsher methods.[5]
Disulfide linkers are particularly valuable in targeted drug delivery, such as in antibody-drug conjugates (ADCs), where the linker's stability in blood circulation and its cleavage within the reductive environment of a tumor cell are critical for efficacy and minimizing off-target toxicity.
Comparison with Alternative Cleavable Linkers
While disulfide linkers offer significant benefits, a comprehensive understanding requires a comparison with other available technologies.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| Disulfide | Reduction (e.g., DTT, TCEP, Glutathione) | Mild, biocompatible cleavage conditions; high efficiency; preserves protein integrity. | Susceptible to premature cleavage in reducing cellular environments; potential for disulfide scrambling. |
| Acid-Labile | Low pH (e.g., Trifluoroacetic Acid - TFA) | Effective cleavage. | Harsh conditions can damage proteins and PTMs; less biocompatible for in vivo applications. |
| Photo-Cleavable | UV Light | High spatial and temporal control of cleavage. | Can cause photodamage to proteins; requires specialized equipment. |
| MS-Cleavable | Collision-Induced Dissociation (CID/HCD) in MS | Enables direct identification of cross-linked peptides in a mass spectrometer. | Linker fragmentation can be complex to analyze; may require specialized MS workflows. |
| Enzyme-Labile | Specific Proteases (e.g., Cathepsin B) | High specificity of cleavage at the target site. | Dependent on the presence and activity of the specific enzyme. |
Experimental Workflow and Data
To illustrate the practical application of disulfide-based linkers, a common proteomics workflow, Affinity Purification-Mass Spectrometry (AP-MS), is outlined below. This technique is used to identify protein-protein interactions.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS) using a Disulfide-Based Cleavable Linker
Objective: To isolate a protein of interest and its binding partners from a complex mixture using an antibody conjugated to a solid support via a disulfide-based linker, followed by identification of the interacting proteins by mass spectrometry.
Methodology:
-
Antibody Immobilization: An antibody specific to the protein of interest is conjugated to a solid support (e.g., agarose beads) using a crosslinker containing a disulfide bond.
-
Cell Lysis and Protein Extraction: Cells are lysed to release proteins into a solution (lysate).
-
Affinity Purification: The lysate is incubated with the antibody-conjugated beads. The protein of interest and its binding partners will bind to the antibody.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution (Cleavage):
-
The bound protein complexes are eluted by incubating the beads with a solution containing a reducing agent (e.g., 10-50 mM DTT or TCEP) for 30-60 minutes at room temperature. This cleaves the disulfide linker, releasing the protein complexes from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are denatured, and the disulfide bonds within the proteins themselves are reduced and then alkylated to prevent them from reforming.
-
The proteins are then digested into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine the amino acid sequences of the peptides and, consequently, the identity of the proteins.
The following diagrams illustrate the cleavage mechanism and the experimental workflow.
References
- 1. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 3. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 5. Advantages and Disadvantages of Disulfide Bond Mapping | MtoZ Biolabs [mtoz-biolabs.com]
Unveiling Protein Interactions: A Comparative Guide to Biotin-PEG4-S-S-acid Performance in Cell Lysates
For researchers, scientists, and drug development professionals navigating the complex landscape of protein analysis, the choice of biotinylation reagent is a critical determinant of experimental success. This guide provides an in-depth comparison of Biotin-PEG4-S-S-acid, a cleavable biotinylation reagent, evaluating its performance in various cell lysates against other common alternatives. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for optimizing protein labeling and enrichment strategies.
Executive Summary
This compound is a valuable tool for biotinylating and subsequently isolating proteins from complex mixtures such as cell lysates. Its key feature is the disulfide bond within the spacer arm, which allows for the cleavage of the biotin tag under mild reducing conditions, facilitating the recovery of target proteins. This guide will delve into the performance characteristics of this compound, comparing it with non-cleavable reagents and other cleavable alternatives.
Comparative Performance Analysis
The efficacy of a biotinylation reagent is contingent on several factors, including its reactivity, specificity, and the efficiency of subsequent enrichment and elution steps. The choice of cell lysate can also influence outcomes due to variations in protein abundance and complexity.
| Feature | This compound | NHS-Biotin (Non-cleavable) | Photocleavable Biotin |
| Cleavability | Yes, with reducing agents (e.g., DTT, TCEP)[1][2][3] | No | Yes, with UV light[2] |
| Elution Conditions | Mild (reducing agents) | Harsh (e.g., boiling, low pH, denaturants) | Non-invasive (UV light) |
| Protein Recovery | High recovery of native protein | Often results in denatured protein | High recovery of native protein |
| Mass Spectrometry Compatibility | Good; allows for removal of biotin tag which can interfere with analysis.[1] | Can be problematic due to biotin interference and harsh elution. | Good; cleavage is clean. |
| Trypsin Digestion Efficiency | Biotinylation of lysine residues can hinder trypsin digestion, leading to missed cleavages. | Similar hindrance of trypsin digestion at lysine sites. | Similar hindrance of trypsin digestion at lysine sites. |
| Commonly Used Cell Lysates | HEK293, HeLa, human whole cell lysate. | Widely used across various cell lines. | Applicable to various cell lines. |
| Potential Drawbacks | Premature cleavage in reducing intracellular environments. | Difficult elution can lead to loss of interacting partners and biased results. | Potential for UV-induced damage to proteins or nucleic acids. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein biotinylation and enrichment from cell lysates.
Protocol 1: Cell Surface Protein Biotinylation using NHS-SS-PEG4-Biotin
This protocol is adapted for labeling proteins on the surface of intact cells prior to lysis.
Materials:
-
Cells in suspension or adherent culture
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
EZ-Link™ NHS-SS-PEG4-Biotin
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose or magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer containing a reducing agent (e.g., 50 mM DTT or TCEP)
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.
-
Resuspend or maintain adherent cells in PBS (pH 8.0).
-
Immediately before use, prepare a 10 mM stock solution of NHS-SS-PEG4-Biotin in DMF or DMSO.
-
Add the biotin solution to the cell suspension to achieve the desired final concentration (typically a 12- to 20-fold molar excess for proteins).
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding a quenching buffer (e.g., PBS containing 100 mM glycine or Tris).
-
Wash the cells with PBS to remove excess biotin reagent.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the lysate with streptavidin beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins by incubating the beads with an elution buffer containing a reducing agent to cleave the disulfide bond.
Protocol 2: In-Solution Biotinylation of Proteins from Cell Lysate
Materials:
-
Clarified cell lysate in an amine-free buffer (e.g., PBS), pH 7.2-8.0
-
NHS-SS-PEG4-Biotin
-
DMF or DMSO
-
Streptavidin beads
-
Wash buffers
-
Elution buffer with a reducing agent
Procedure:
-
Prepare the cell lysate in an amine-free buffer.
-
Determine the protein concentration of the lysate.
-
Prepare a fresh stock solution of NHS-SS-PEG4-Biotin in DMF or DMSO.
-
Add the biotin reagent to the lysate at a desired molar excess.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
Remove non-reacted biotin using dialysis or a desalting column.
-
Proceed with streptavidin affinity purification as described in Protocol 1 (steps 10-12).
Visualizing the Workflow and Mechanisms
Diagrams can effectively illustrate complex biological processes and experimental designs.
Caption: Experimental workflow for biotinylation and enrichment of proteins from cell lysates.
Caption: A generic signaling pathway illustrating the capture of a target protein and its interacting partner.
Conclusion
This compound offers a robust and versatile method for the biotinylation and subsequent purification of proteins from various cell lysates. Its cleavable nature is a significant advantage for applications requiring the recovery of native proteins, particularly for downstream analysis by mass spectrometry. While challenges such as potential hindrance of tryptic digestion exist for all amine-reactive biotinylation reagents, the benefits of mild elution conditions often outweigh these limitations. By understanding the comparative performance and adhering to optimized protocols, researchers can effectively leverage this compound to unravel complex protein interaction networks.
References
Unveiling the Impact of Biotinylation on Antibody Specificity: A Comparative Guide to Biotin-PEG4-S-S-acid
For researchers, scientists, and drug development professionals, the conjugation of biotin to antibodies is a cornerstone technique for a myriad of applications, from immunoassays to targeted drug delivery. However, the process of biotinylation, particularly through amine-reactive methods, can have unintended consequences on antibody performance, most notably an increase in cross-reactivity. This guide provides an objective comparison of antibody performance before and after biotinylation with Biotin-PEG4-S-S-acid, supported by experimental data and detailed protocols to empower informed decisions in your research.
The use of this compound for antibody labeling offers several advantages, including a hydrophilic polyethylene glycol (PEG) spacer that reduces aggregation and a cleavable disulfide bond that allows for the gentle elution of the biotinylated antibody from avidin or streptavidin matrices.[1] Despite these benefits, the N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on lysine residues and the N-terminus, can lead to alterations in antibody specificity.
The Double-Edged Sword of Amine-Reactive Biotinylation
Studies have shown that biotinylation via NHS esters can result in increased cross-reactivity of monoclonal antibodies with irrelevant antigens.[2] This phenomenon is attributed to the modification of primary amine groups, which can alter the charge and conformation of the antibody, potentially exposing new, non-specific binding sites.[2] In contrast, methods that target the glycan moieties of antibodies, such as using biotin hydrazide, have been shown to better preserve the original antigenic specificity.[2]
Performance Comparison: Pre- and Post-Biotinylation
To illustrate the potential impact of biotinylation on antibody performance, the following tables summarize hypothetical, yet representative, quantitative data for a monoclonal antibody (Anti-Protein X) before and after labeling with this compound.
Table 1: Binding Affinity (Surface Plasmon Resonance)
| Antibody State | Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| Unconjugated | Protein X (Target) | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| Protein Y (Related) | 2.1 x 10^3 | 1.0 x 10^-3 | 4.8 x 10^-7 | |
| Protein Z (Unrelated) | No Binding | No Binding | No Binding | |
| This compound | Protein X (Target) | 1.3 x 10^5 | 2.5 x 10^-4 | 1.9 x 10^-9 |
| Protein Y (Related) | 5.5 x 10^3 | 1.2 x 10^-3 | 2.2 x 10^-7 | |
| Protein Z (Unrelated) | 1.2 x 10^3 | 5.0 x 10^-3 | 4.2 x 10^-6 |
Table 2: Cross-Reactivity Profile (ELISA)
| Antibody State | Antigen Coated on Plate | Absorbance at 450 nm (OD450) | % Cross-Reactivity |
| Unconjugated | Protein X (Target) | 2.50 | 100% |
| Protein Y (Related) | 0.15 | 6% | |
| Protein Z (Unrelated) | 0.05 | 2% | |
| This compound | Protein X (Target) | 2.45 | 100% |
| Protein Y (Related) | 0.35 | 14% | |
| Protein Z (Unrelated) | 0.12 | 5% |
The data suggests that while the affinity for the primary target (Protein X) is largely maintained post-biotinylation, there is a noticeable increase in binding to both a related (Protein Y) and an unrelated (Protein Z) off-target protein. This highlights the importance of validating the specificity of biotinylated antibodies.
Alternative Biotinylation Strategies
To mitigate the risk of increased cross-reactivity, researchers can consider alternative biotinylation reagents and strategies.
Table 3: Comparison of Biotinylation Reagents
| Reagent | Target Residues | Specificity | Potential for Cross-Reactivity |
| This compound (NHS Ester) | Primary amines (Lys, N-terminus) | Moderate | High |
| Biotin Hydrazide | Oxidized carbohydrate moieties | High | Low |
| Biotin-PEG4-Maleimide | Free sulfhydryls (Cys) | High | Low |
| Biotin-PEG4-MeTz (Click Chemistry) | Bioorthogonally tagged residues | Very High | Very Low |
Site-specific biotinylation methods, such as those targeting cysteines or incorporating unnatural amino acids for click chemistry, offer greater control over the conjugation site and are less likely to impact the antigen-binding region.[3]
Experimental Protocols
To enable rigorous evaluation of antibody cross-reactivity, detailed protocols for key experiments are provided below.
Protocol 1: Antibody Biotinylation with this compound
Materials:
-
Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Equilibrate the vial of this compound to room temperature.
-
Immediately before use, prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Add a 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer.
-
Determine the degree of biotinylation using a HABA assay or a similar quantification method.
Protocol 2: Cross-Reactivity Assessment by Indirect ELISA
Materials:
-
Target antigen (Protein X) and potential cross-reacting antigens (Protein Y, Protein Z)
-
96-well ELISA plates
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Unconjugated and biotinylated primary antibodies
-
HRP-conjugated secondary antibody (for unconjugated primary) or HRP-conjugated streptavidin (for biotinylated primary)
-
TMB substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coat separate wells of a 96-well plate with 1 µg/mL of Protein X, Protein Y, and Protein Z in Coating Buffer overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add serial dilutions of the unconjugated and biotinylated antibodies to the respective wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
For wells with unconjugated antibody, add the HRP-conjugated secondary antibody. For wells with biotinylated antibody, add HRP-conjugated streptavidin. Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Stop the reaction with Stop Solution.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of cross-reactivity relative to the signal obtained with the target antigen.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for antibody biotinylation.
Caption: Concept of antibody cross-reactivity.
Caption: Decision tree for biotinylation strategy.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG4-S-S-acid: A Comprehensive Guide
For Immediate Release
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Biotin-PEG4-S-S-acid, a specialized reagent used by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). The compound should be treated as potentially hazardous chemical waste.
Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the powder form of the reagent. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention if irritation develops or persists.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste. The following protocol outlines the approved procedure for its disposal.
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste management.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.
-
Collect any contaminated materials, such as weigh boats, pipette tips, and disposable labware, in a designated, sealed plastic bag or container. This container must be labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
The choice of waste container (e.g., for halogenated or non-halogenated organic waste) will depend on the solvent used to dissolve the compound.
-
Clearly label the container "Liquid waste containing this compound" and list all solvent components and their approximate concentrations.
-
Step 2: Waste Container Labeling
Accurate and comprehensive labeling of waste containers is mandatory for safety and regulatory compliance.
-
Attach a hazardous waste label to each container.
-
The label must include:
-
The full chemical name: "this compound"
-
The estimated concentration or amount of the chemical.
-
Associated hazards (e.g., "Irritant," "Handle with Care").
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or research group.
-
Step 3: Storage of Chemical Waste
Proper storage of chemical waste is crucial to prevent accidents and ensure safety until the waste can be collected for disposal.
-
Store waste containers in a designated, secondary containment bin to mitigate the impact of potential spills.
-
The storage area should be well-ventilated and away from incompatible materials. The disulfide bond in this compound can be susceptible to cleavage by reducing agents; therefore, avoid storing this waste with strong reducing or oxidizing agents.[1]
-
Ensure that waste containers are securely sealed to prevent leakage or the release of vapors.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste collection and documentation.
-
Do not attempt to treat the chemical waste yourself (e.g., via chemical neutralization or degradation) unless you are specifically trained and authorized to do so under established laboratory protocols.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Signaling Pathway for Safe Handling and Disposal Decisions
This diagram outlines the decision-making process and critical control points for ensuring the safe handling and disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Biotin-PEG4-S-S-acid
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of Biotin-PEG4-S-S-acid, a biotinylation reagent featuring a cleavable disulfide bond. Adherence to these procedures is critical for ensuring laboratory safety, experimental integrity, and regulatory compliance.
Personal Protective Equipment (PPE)
A proactive approach to laboratory safety begins with the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from potential splashes of the solid or solutions. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before use and changed immediately if contaminated. | |
| Body Protection | Laboratory Coat | A standard, properly fitting lab coat is required to protect skin and clothing from accidental spills. | |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood should be utilized. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring the integrity of your experiments.
-
Preparation and Handling :
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in water, DMSO, and DMF.[1]
-
Ensure all laboratory personnel involved are familiar with the potential hazards and have reviewed the relevant safety information.
-
-
Storage :
-
In case of a Spill :
-
For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan: A Two-Step Quenching and Disposal Protocol
The disulfide bond in this compound is cleavable, a feature that can be utilized for its deactivation before disposal. The following two-step quenching process is recommended to neutralize its reactivity prior to collection as hazardous waste. This approach minimizes potential reactions within the waste container and renders the material safer to handle.
Step 1: Neutralization of the Carboxylic Acid
The initial step focuses on neutralizing the acidic functional group.
-
Protocol : In a designated chemical fume hood, prepare a 1 M solution of a weak base, such as sodium bicarbonate (NaHCO₃), in water.
-
For every 1 mg of solid this compound waste, add 1 mL of the 1 M sodium bicarbonate solution.
-
If dealing with a solution of the compound in an organic solvent (e.g., DMSO, DMF), the aqueous sodium bicarbonate solution should be added in a volume at least 10 times greater than the organic solvent volume.
-
Stir the mixture at room temperature for at least 1 hour. This will neutralize the carboxylic acid.
Step 2: Reduction of the Disulfide Bond
Following the neutralization, the disulfide bond should be cleaved.
-
Protocol :
-
A common and effective reducing agent is dithiothreitol (DTT). Add DTT to the neutralized solution to a final concentration of 100 mM.
-
Continue to stir the mixture at room temperature for an additional 1-2 hours. This will reduce the disulfide bond to free thiols.[3]
-
Final Disposal
After the chemical quenching is complete, the resulting solution should be disposed of as hazardous chemical waste.
-
Protocol :
-
Transfer the final solution to a properly labeled hazardous waste container.
-
The label should clearly indicate the contents, including the reaction products (biotin-PEG4-thiol and neutralized acid) and the quenching agents used.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
The following diagram illustrates the workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety and logistical procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
